Pemedolac
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1S,4R)-4-benzyl-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-2-22(13-19(24)25)21-20(17-10-6-7-11-18(17)23-21)16(14-26-22)12-15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,24,25)/t16-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUODSZYUAZDIF-AOMKIAJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(C(CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C([C@H](CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114030-44-3, 114716-16-4 | |
| Record name | Dexpemedolac [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114030443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pemedolac [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114716164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEMEDOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7VK7RH5C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DEXPEMEDOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5285077I2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pemedolac Enantiomers: A Technical Guide to Analgesic Activity and Stereoselective Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemedolac, a potent non-narcotic analgesic, presents a compelling case study in stereoselective pharmacology. As a chiral molecule, it exists as a pair of enantiomers, mirror-image isomers that, despite their identical chemical formula and connectivity, can exhibit profoundly different physiological effects. This technical guide provides an in-depth exploration of the synthesis, chiral resolution, and analgesic activity of this compound enantiomers, offering detailed experimental protocols and quantitative data to support researchers in the field of analgesic drug development. The primary analgesic activity of this compound resides in its (+)-enantiomer, designated as (1S,4R)-(+)-pemedolac, also known as PEM-420.[1] This document will elucidate the critical differences in the biological activity of the enantiomers and the methodologies used to isolate and characterize them.
Data Presentation: Quantitative Analgesic Activity
The analgesic efficacy of racemic this compound and its individual enantiomers has been evaluated in various preclinical models of pain. The data clearly demonstrates the superior analgesic potency of the (+)-enantiomer (PEM-420).
| Compound | Analgesic Model | Animal Model | ED50 (mg/kg, p.o.) |
| Racemic this compound | Phenylbenzoquinone (PBQ)-induced Writhing | Mouse | 2.0 |
| PEM-420 ((+)-Pemedolac) | Phenylbenzoquinone (PBQ)-induced Writhing | Mouse | 0.80 |
| PEM-420 ((+)-Pemedolac) | Acetic Acid-induced Writhing | Mouse | 0.92 |
| PEM-420 ((+)-Pemedolac) | Acetylcholine-induced Writhing | Mouse | 0.075 |
| PEM-420 ((+)-Pemedolac) | Randall-Selitto Test (yeast-injected paw) | Rat | 0.55 |
Experimental Protocols
Synthesis of Racemic this compound
The synthesis of racemic this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid) can be achieved through a multi-step process. A general outline is provided below, based on established synthetic routes.
Step 1: Synthesis of 4-(Phenylmethyl)-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-one
-
A solution of 2-(4-methoxyphenyl)-N-benzyl-N-(prop-2-yn-1-yl)ethan-1-amine in a suitable solvent (e.g., toluene) is heated under reflux with a catalyst such as gold(I) chloride.
-
The reaction mixture is monitored by thin-layer chromatography (TLC) for the completion of the cyclization reaction.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired tricyclic ketone.
Step 2: Synthesis of cis-1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, methyl ester
-
To a solution of the ketone from Step 1 in a suitable solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C) is added a solution of ethylmagnesium bromide in diethyl ether.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
The resulting alcohol is then reacted with methyl (triphenylphosphoranylidene)acetate in a suitable solvent (e.g., dichloromethane) to perform a Wittig reaction.
-
The reaction mixture is stirred at room temperature until completion, as monitored by TLC.
-
The solvent is evaporated, and the crude product is purified by column chromatography to yield the methyl ester of this compound.
Step 3: Hydrolysis to Racemic this compound
-
The methyl ester from Step 2 is dissolved in a mixture of methanol and an aqueous solution of a base (e.g., sodium hydroxide).
-
The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC).
-
The methanol is removed under reduced pressure, and the aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the racemic this compound.
-
The solid is collected by filtration, washed with water, and dried to afford racemic this compound.
Chiral Resolution of this compound Enantiomers
The separation of the this compound enantiomers is achieved by diastereomeric crystallization using a chiral resolving agent, (S)-(-)-borneol.
Step 1: Formation of Diastereomeric Esters
-
Racemic this compound is reacted with (S)-(-)-borneol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP) in an anhydrous solvent (e.g., dichloromethane).
-
The reaction mixture is stirred at room temperature until the esterification is complete.
-
The dicyclohexylurea byproduct is removed by filtration.
-
The filtrate is concentrated, and the residue containing the diastereomeric esters is purified by column chromatography.
Step 2: Fractional Crystallization
-
The mixture of diastereomeric esters is dissolved in a suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate) at an elevated temperature to ensure complete dissolution.
-
The solution is then slowly cooled to allow for the fractional crystallization of one of the diastereomers. The less soluble diastereomer, the ester of (1S,4R)-(+)-pemedolac and (S)-(-)-borneol, will preferentially crystallize out of the solution.
-
The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.
Step 3: Hydrolysis of the Separated Diastereomeric Ester
-
The isolated diastereomeric ester is hydrolyzed using a base (e.g., sodium hydroxide) in a mixture of alcohol and water, similar to the final step of the racemic synthesis.
-
Following acidification, the optically pure (1S,4R)-(+)-pemedolac is obtained as a solid.
-
The other enantiomer, (1R,4S)-(-)-pemedolac, can be recovered from the mother liquor of the crystallization by a similar hydrolysis process.
Phenylbenzoquinone (PBQ)-Induced Writhing Test (Mouse)
This model is used to assess the activity of peripherally acting analgesics.
-
Animals: Male Swiss-Webster mice (20-25 g) are used.
-
Drug Administration: Test compounds (racemic this compound or its enantiomers) are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses. A control group receives the vehicle only.
-
Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally (i.p.) with a 0.02% solution of phenylbenzoquinone (PBQ) in 5% ethanol/water.
-
Observation: Immediately after PBQ injection, the mice are placed in individual observation chambers. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 10 minutes, starting 5 minutes after the PBQ injection.
-
Data Analysis: The percentage of inhibition of writhing for each treated group is calculated relative to the control group. The ED50 value, the dose that produces 50% inhibition of writhing, is then determined.
Randall-Selitto Paw Pressure Test (Rat)
This test measures the pain threshold in response to a mechanical stimulus, typically in an inflamed paw.
-
Animals: Male Sprague-Dawley rats (150-200 g) are used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension is administered into the right hind paw of each rat to induce inflammation.
-
Drug Administration: Test compounds are administered orally (p.o.) at various doses, typically 1 hour before the pain threshold measurement.
-
Measurement of Pain Threshold: An analgesy-meter, which applies a linearly increasing pressure to the paw, is used. The pressure is applied to the inflamed paw, and the pressure at which the rat withdraws its paw or vocalizes is recorded as the pain threshold. A cut-off pressure is set to avoid tissue damage.
-
Data Analysis: The increase in pain threshold for each treated group is compared to the control group. The ED50 value, the dose that produces a 50% increase in the pain threshold, is calculated.
In Vitro Inhibition of Prostaglandin E2 (PGE2) Synthesis
This assay determines the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.
-
Cell Culture: A suitable cell line that expresses COX enzymes, such as murine macrophages (e.g., RAW 264.7) or human monocytes, is cultured under standard conditions.
-
Stimulation of PGE2 Production: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of COX-2 and the production of PGE2.
-
Drug Treatment: The stimulated cells are then treated with various concentrations of the test compounds (this compound enantiomers).
-
Measurement of PGE2: After a specific incubation period, the cell culture supernatant is collected. The concentration of PGE2 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of PGE2 production is calculated for each concentration of the test compound relative to the untreated control. The IC50 value, the concentration of the drug that causes 50% inhibition of PGE2 synthesis, is determined.
Mandatory Visualizations
Chemical structures of (1S,4R)-(+)-pemedolac and (1R,4S)-(-)-pemedolac.
Experimental workflow for evaluating this compound enantiomers.
Proposed mechanism of action of (+)-pemedolac via inhibition of prostaglandin synthesis.
Conclusion
The stark difference in the analgesic activity between the enantiomers of this compound underscores the importance of stereochemistry in drug design and development. The (+)-enantiomer, PEM-420, is a potent analgesic agent, while the (-)-enantiomer is significantly less active. This technical guide provides a comprehensive overview of the synthetic and analytical methodologies required to study these enantiomers, along with their pharmacological evaluation. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to develop novel, potent, and safer analgesic drugs by leveraging the principles of stereoselective pharmacology. The mechanism of action, through the inhibition of prostaglandin synthesis, positions this compound within the class of non-steroidal anti-inflammatory drugs (NSAIDs), and further investigation into its COX-1/COX-2 selectivity could provide insights into its gastrointestinal safety profile.
References
Pemedolac: A Technical Whitepaper on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemedolac is a potent, non-narcotic analgesic agent that has demonstrated significant efficacy in preclinical models of pain. This document provides a comprehensive technical overview of the available pharmacokinetic and pharmacodynamic data on this compound and its active eutomer, PEM-420. While detailed pharmacokinetic parameters in the public domain are scarce, this guide synthesizes the existing pharmacodynamic data, including its mechanism of action, analgesic and anti-inflammatory effects, and safety profile. Experimental methodologies for key assays are detailed to facilitate further research and development.
Introduction
This compound, with the chemical name cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) with pronounced analgesic properties.[1] It is a chiral molecule, and its analgesic activity primarily resides in its (+)-enantiomer, designated as PEM-420.[2] this compound distinguishes itself from other NSAIDs by exhibiting a significant separation between its analgesic and anti-inflammatory doses, suggesting a potentially favorable therapeutic window with reduced gastrointestinal side effects.[1]
Pharmacokinetics
Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to enable robust preclinical and clinical development.
Pharmacodynamics
The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins (PGs).[2] Prostaglandins, specifically PGI2 and PGE2, are key mediators of pain and inflammation. By inhibiting the production of these prostanoids, this compound exerts its analgesic effects.[2]
Analgesic Activity
This compound and PEM-420 have demonstrated potent analgesic activity in various rodent models of pain. The effective dose (ED50) for analgesia has been determined in several assays, as summarized in the table below.
Table 1: Analgesic Potency of this compound and PEM-420 in Animal Models
| Compound | Species | Pain Model | ED50 (mg/kg, p.o.) | Reference |
| This compound | Rat & Mouse | Chemically-induced pain | ≤ 2.0 | [1] |
| This compound | Rat | Inflammatory pain (paw pressure test) | ≤ 2.0 | [1] |
| PEM-420 | Mouse | Phenylbenzoquinone (PBQ) Writhing | 0.80 | [2] |
| PEM-420 | Mouse | Acetic Acid Writhing | 0.92 | [2] |
| PEM-420 | Mouse | Acetylcholine Writhing | 0.075 | [2] |
| PEM-420 | Rat | Acetic Acid Writhing | 8.4 | [2] |
| PEM-420 | Rat | Randall-Selitto (yeast-injected paw) | 0.55 | [2] |
Anti-inflammatory and Gastric Irritant Effects
This compound exhibits weak anti-inflammatory activity compared to its analgesic effects.[1] This separation of activities is a distinguishing feature. The ulcerogenic liability is also reported to be low.[1][2]
Table 2: Anti-inflammatory and Ulcerogenic Potential of this compound and PEM-420
| Compound | Species | Test | ED50 / UD50 (mg/kg, p.o.) | Reference |
| This compound | Rat | Carrageenan Paw Edema | ~100 | [1] |
| This compound | Rat | Acute Ulcerogenicity | UD50 = 107 | [1] |
| This compound | Rat | Subacute Ulcerogenicity | UD50 ≈ 140 (per day) | [1] |
| PEM-420 | Rat | Acute Ulcerogenicity (fasted) | UD50 = 99 | [2] |
| PEM-420 | Rat | Subacute Ulcerogenicity (fed, 4 days) | UD50 = 74 (per day) | [2] |
Mechanism of Action: Prostaglandin Inhibition
The analgesic effect of PEM-420 is directly linked to its ability to inhibit the production of prostaglandins PGI2 and PGE2 in the peritoneal cavity of mice following a phenylbenzoquinone (PBQ) challenge.
Table 3: Inhibition of Prostaglandin Synthesis by PEM-420 in Mice
| Prostaglandin | ED50 (mg/kg, p.o.) | Reference |
| PGI2 | 0.5 | [2] |
| PGE2 | 1.2 | [2] |
Signaling Pathways and Experimental Workflows
Prostaglandin Synthesis Inhibition Pathway
The primary pharmacodynamic effect of this compound is the inhibition of the cyclooxygenase (COX) pathway, which reduces the synthesis of prostaglandins that mediate pain and inflammation.
References
Pemedolac's Cyclooxygenase Isoform Selectivity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Pemedolac and Cyclooxygenase Inhibition
This compound, chemically described as cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-pyrano[3,4-b]indole-1-acetic acid, is recognized for its potent analgesic effects.[1][2] Like other NSAIDs, its mechanism of action is presumed to involve the inhibition of the cyclooxygenase (COX) enzymes.
The COX enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are key enzymes in the arachidonic acid cascade, responsible for the conversion of arachidonic acid to prostaglandins and other prostanoids. There are two primary isoforms of this enzyme:
-
COX-1 (PTGS1): This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that are involved in physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.
-
COX-2 (PTGS2): This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. The prostanoids produced by COX-2 are key mediators of inflammation, pain, and fever.
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal ulceration and bleeding, are primarily due to the inhibition of COX-1. Consequently, the ratio of COX-1 to COX-2 inhibition is a critical parameter in the development and characterization of NSAIDs.
Despite extensive searches of scientific databases, specific quantitative data on the binding affinity of this compound to COX-1 and COX-2 (e.g., IC50 or Ki values) has not been identified in the available literature. Therefore, this guide will focus on the methodologies used to determine such affinities and provide comparative data for other NSAIDs to serve as a reference.
Comparative Binding Affinity of Common NSAIDs
To provide a frame of reference for the potential activity of this compound, the following table summarizes the 50% inhibitory concentrations (IC50) for several widely used NSAIDs against COX-1 and COX-2. The selectivity ratio (COX-1 IC50 / COX-2 IC50) is also presented, where a higher value indicates greater selectivity for COX-2. It is important to note that these values can vary depending on the specific assay conditions.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Ibuprofen | 12 | 80 | 0.15 | [3] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [3] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [3] |
| Meloxicam | 37 | 6.1 | 6.1 | [3] |
| Celecoxib | 82 | 6.8 | 12 | [3] |
| Rofecoxib | >100 | 0.025 | >4000 | [3] |
| SC-560 | 0.009 | 6.3 | 0.0014 | [4] |
Experimental Protocols for Determining COX Binding Affinity
The determination of the inhibitory activity of a compound against COX-1 and COX-2 can be performed using various in vitro and ex vivo methods. The following sections detail two common and well-established protocols.
In Vitro Recombinant Human COX Enzyme Inhibition Assay
This assay utilizes purified, recombinant human COX-1 and COX-2 enzymes to determine the direct inhibitory effect of a test compound.
3.1.1. Materials and Reagents
-
Recombinant human COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
L-epinephrine or other suitable reducing agent (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction termination solution (e.g., 2.0 M HCl)
-
Prostaglandin E2 (PGE2) or Prostaglandin F2α (PGF2α) standard
-
Enzyme immunoassay (EIA) or LC-MS/MS system for prostaglandin quantification
3.1.2. Assay Procedure
-
Preparation of Reagents: Prepare working solutions of the reaction buffer, cofactors, and substrate at the desired concentrations. The test compound should be prepared in a dilution series.
-
Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to the appropriate concentration in the reaction buffer.
-
Reaction Setup: In a microplate or reaction tube, combine the reaction buffer, diluted enzyme, and cofactors.
-
Inhibitor Pre-incubation: Add a small volume of the test compound dilution series or vehicle control (e.g., DMSO) to the reaction mixture. Pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a specific concentration of arachidonic acid (e.g., 5 µM).
-
Reaction Incubation: Allow the reaction to proceed for a short, defined time (e.g., 2 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding the termination solution (e.g., HCl).
-
Quantification of Prostaglandin Production: Measure the concentration of the produced prostaglandin (e.g., PGE2) in each sample using a validated method such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
-
Selectivity Ratio Calculation: The selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
Human Whole Blood Assay (Ex Vivo)
This assay provides a more physiologically relevant assessment of COX inhibition as it is performed in the complex environment of whole blood, accounting for protein binding and cell permeability of the test compound.
3.2.1. COX-1 Activity Assay
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes without anticoagulant.
-
Incubation with Inhibitor: Immediately aliquot the blood into tubes containing various concentrations of the test compound or vehicle control.
-
Blood Clotting: Incubate the tubes at 37°C for a defined period (e.g., 1 hour) to allow for blood clotting. During this process, platelets are activated and produce thromboxane B2 (TXB2) via COX-1.
-
Serum Separation: Centrifuge the tubes to separate the serum.
-
TXB2 Quantification: Measure the concentration of TXB2 in the serum using an EIA or LC-MS/MS.
-
Data Analysis: Calculate the IC50 for COX-1 inhibition as described for the in vitro assay.
3.2.2. COX-2 Activity Assay
-
Blood Collection: Draw venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitor: Aliquot the blood into tubes containing various concentrations of the test compound or vehicle control.
-
COX-2 Induction: Add a lipopolysaccharide (LPS) solution to each tube to induce the expression of COX-2 in monocytes.
-
Incubation: Incubate the blood at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 expression and subsequent PGE2 production.
-
Plasma Separation: Centrifuge the tubes to separate the plasma.
-
PGE2 Quantification: Measure the concentration of PGE2 in the plasma using an EIA or LC-MS/MS.
-
Data Analysis: Calculate the IC50 for COX-2 inhibition and the selectivity ratio as previously described.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the COX signaling pathway and a typical experimental workflow for determining NSAID selectivity.
Caption: The Arachidonic Acid Cascade and the Roles of COX-1 and COX-2.
Caption: Experimental Workflow for Determining NSAID COX Selectivity.
Conclusion
While this compound is an established analgesic, the specific details of its interaction with COX-1 and COX-2, in terms of quantitative binding affinity, are not currently available in the public domain. This guide has provided a comprehensive overview of the standard experimental protocols that are employed to determine the COX selectivity of NSAIDs. The provided comparative data for other common NSAIDs offers a valuable context for understanding the spectrum of COX inhibition profiles. For researchers and drug development professionals, the application of the detailed methodologies described herein will be essential for the full characterization of this compound's mechanism of action and its potential therapeutic and side-effect profiles. Further research is warranted to elucidate the precise binding affinities of this compound for the COX isoforms.
References
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Pemedolac
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemedolac, scientifically known as cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, is a potent non-narcotic analgesic agent. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action, intended to support research and development activities in the field of medicinal chemistry and pharmacology. This document details experimental protocols for its synthesis, presents its physicochemical properties in structured tables, and illustrates its mechanism of action through a signaling pathway diagram.
Synthesis of this compound
The synthesis of this compound has been described in scientific literature, with a key multi-step process outlined in the Journal of Medicinal Chemistry and further detailed in patent documentation. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, based on established literature.
Step 1: Synthesis of Intermediate 1 (Substituted Indole)
A detailed experimental protocol for the synthesis of the key substituted indole intermediate is outlined in the referenced patent literature. This typically involves the reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde to form the indole ring system.
Step 2: Cyclization to form the Tricyclic Ester (Intermediate 2)
The substituted indole from Step 1 is then subjected to a cyclization reaction to form the core tricyclic pyrano[3,4-b]indole structure. A detailed procedure is provided in the patent literature, which involves the reaction of the indole intermediate with an appropriate reagent to construct the pyran ring.
Step 3: Hydrolysis to this compound
The final step in the synthesis is the hydrolysis of the ester group of Intermediate 2 to the carboxylic acid, yielding this compound. A typical procedure is as follows:
-
The methyl ester of 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-pyrano[3,4-b]-indole-acetic acid is added to a mixture of 10% aqueous sodium hydroxide and ethanol.
-
The reaction mixture is heated under reflux for 2 hours.
-
The mixture is then concentrated to dryness.
-
A 1:1 mixture of 10% sodium hydroxide and ether is added to the residue.
-
The aqueous layer is separated, acidified with concentrated hydrochloric acid, and extracted several times with ether.
-
The combined ether extracts are dried and evaporated to yield this compound.
Chemical Properties of this compound
This compound is a complex organic molecule with specific physicochemical properties that influence its biological activity and formulation.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₃NO₃ | [1] |
| Molecular Weight | 349.42 g/mol | [1] |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Solubility | DMSO: 50 mg/mL (143.09 mM) | [1] |
| Water: Data not available | ||
| Other Organic Solvents: Data not available |
Stability
The stability of this compound is a critical factor for its storage and formulation. The powdered form is stable for up to 3 years when stored at -20°C. In a solvent such as DMSO, it should be stored at -80°C and is stable for up to 1 year.[1] Further studies are required to establish a comprehensive stability profile under various conditions of temperature, light, and humidity.
Mechanism of Action
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Caption: this compound's mechanism of action.
Cyclooxygenase Inhibition
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The analgesic and anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal issues.
Pharmacological Activity
This compound has demonstrated potent analgesic properties in various animal models. The following table summarizes key efficacy and safety data.
| Assay | Species | ED₅₀ / UD₅₀ (mg/kg, p.o.) | Source |
| Analgesic Activity | |||
| Phenylbenzoquinone Writhing | Mouse | <2.0 | [2] |
| Acetic Acid Writhing | Rat | <2.0 | [2] |
| Randall-Selitto (inflamed paw) | Rat | <2.0 | [2] |
| Anti-inflammatory Activity | |||
| Carrageenan Paw Edema | Rat | ~100 | [2] |
| Ulcerogenic Potential | |||
| Acute UD₅₀ | Rat | 107 | [2] |
| Subacute UD₅₀ | Rat | ~140 | [2] |
ED₅₀: The dose of a drug that is pharmacologically effective for 50% of the population. UD₅₀: The dose of a drug that causes ulcers in 50% of the population.
The data indicates a significant separation between the analgesic and anti-inflammatory doses of this compound, suggesting a favorable therapeutic window for analgesia with a lower risk of anti-inflammatory-related side effects at therapeutic doses.
Conclusion
This compound is a potent analgesic with a well-defined synthetic pathway and a mechanism of action centered on the inhibition of cyclooxygenase enzymes. This guide provides a foundational understanding of its synthesis and chemical properties for researchers and drug development professionals. Further investigation into its specific physicochemical characteristics, stability profile, and COX isoform selectivity is warranted to fully elucidate its therapeutic potential and guide future development efforts.
References
In Vitro Metabolic Stability of Pemedolac: A Technical Guide
Disclaimer: As of the latest literature review, specific quantitative data on the in vitro metabolic stability of Pemedolac is not publicly available. This guide provides a comprehensive overview of the standard methodologies and data presentation formats used to assess the in vitro metabolic stability of drug candidates, using this compound as a representative compound for illustrative purposes.
Introduction
This compound, a non-narcotic analgesic, exhibits potent and long-acting effects.[1][2] Understanding its metabolic fate is a critical component of preclinical drug development, as metabolic stability significantly influences a drug's pharmacokinetic profile, including its bioavailability and half-life. In vitro metabolic stability assays are fundamental tools for predicting in vivo clearance and potential drug-drug interactions.[3][4][5] These assays typically utilize subcellular fractions from the liver, the primary site of drug metabolism, such as liver microsomes or S9 fractions.[6][7][8][9]
This technical guide outlines the core principles and experimental protocols for evaluating the in vitro metabolic stability of a compound like this compound. It is intended for researchers, scientists, and drug development professionals.
Core Concepts in Metabolic Stability
The in vitro metabolic stability of a compound is assessed by measuring its rate of disappearance when incubated with metabolically active systems. Key parameters derived from these studies include:
-
Half-life (t½): The time required for 50% of the parent compound to be metabolized.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow and protein binding.
These parameters are crucial for predicting the in vivo hepatic extraction ratio and subsequent oral bioavailability of a drug candidate.[4]
Data Presentation: Illustrative Metabolic Stability of a Novel Analgesic
The following table represents a typical format for summarizing quantitative data from in vitro metabolic stability studies. The values presented are hypothetical for a novel analgesic compound, as specific data for this compound is unavailable.
| Biological System | Species | Substrate Concentration (µM) | t½ (min) | CLint (µL/min/mg protein) |
| Liver Microsomes | Human | 1 | 45.2 | 15.3 |
| Liver Microsomes | Rat | 1 | 28.7 | 24.1 |
| Liver Microsomes | Mouse | 1 | 18.5 | 37.5 |
| S9 Fraction | Human | 1 | 38.9 | 17.8 |
| S9 Fraction | Rat | 1 | 22.4 | 31.0 |
Experimental Protocols
A detailed methodology for a typical in vitro metabolic stability assay using liver microsomes is provided below.
Objective
To determine the in vitro metabolic half-life and intrinsic clearance of a test compound (e.g., this compound) upon incubation with liver microsomes.
Materials and Reagents
-
Test compound (this compound)
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Organic solvent (e.g., acetonitrile, methanol) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system
Experimental Procedure
-
Preparation of Incubation Mixtures:
-
A master mix containing the phosphate buffer and liver microsomes is prepared on ice.
-
The test compound and positive controls are added to the master mix at the desired final concentration (e.g., 1 µM). The final concentration of organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.[10]
-
-
Initiation of Metabolic Reaction:
-
The reaction mixtures are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to reach thermal equilibrium.
-
The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately terminated by adding a sufficient volume of cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
The terminated reaction mixtures are centrifuged to precipitate the proteins.
-
The supernatant is collected for analysis.
-
-
Analytical Quantification:
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).
-
Visualizations
Experimental Workflow
Caption: Workflow for an in vitro metabolic stability assay.
Hypothetical Metabolic Pathway
The metabolism of drugs typically occurs in two phases. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[13][14][15] Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[14]
Caption: A generalized drug metabolic pathway.
Conclusion
While specific data for this compound remains to be published, the methodologies described herein represent the industry standard for assessing the in vitro metabolic stability of new chemical entities. These assays provide critical early insights into the metabolic fate of a drug, guiding lead optimization and the design of further preclinical and clinical studies. The use of various in vitro systems, including liver microsomes and S9 fractions from different species, allows for a comprehensive evaluation of both Phase I and Phase II metabolism and aids in the extrapolation of data to predict human pharmacokinetics.
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and analgesic activity of this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nuvisan.com [nuvisan.com]
- 6. S9 fraction - Wikipedia [en.wikipedia.org]
- 7. admeshop.com [admeshop.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes [frontiersin.org]
- 14. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openanesthesia.org [openanesthesia.org]
Pemedolac Solubility in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Pemedolac in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents the available information and outlines standardized experimental protocols for determining solubility, which can be implemented by researchers to generate in-house data.
Core Data Presentation
A comprehensive search of scientific literature and chemical databases yielded specific quantitative solubility data for this compound in Dimethyl Sulfoxide (DMSO). Unfortunately, precise quantitative values for its solubility in water, ethanol, methanol, and acetone were not found. The available information is summarized in the table below. Researchers are encouraged to use the experimental protocols outlined in this guide to determine the solubility in these and other solvent systems.
Table 1: Solubility of this compound
| Solvent | Chemical Formula | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 50 mg/mL[1] | Sonication is recommended to facilitate dissolution. |
| Water | H₂O | Data not available | - |
| Ethanol | C₂H₅OH | Data not available | - |
| Methanol | CH₃OH | Data not available | - |
| Acetone | C₃H₆O | Data not available | - |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data are fundamental in drug discovery and development. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, methanol, acetone)
-
Volumetric flasks
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
pH meter (for aqueous solutions)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved this compound remains constant.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the suspension at a high speed to pellet the excess solid.
-
Filtration: Filter the suspension using a chemically inert syringe filter that does not adsorb the compound. It is advisable to discard the initial portion of the filtrate to saturate any potential binding sites on the filter.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant or filtrate.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis: Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility assays are often used in early drug discovery to quickly assess the solubility of a large number of compounds. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer or solvent of interest
-
96-well microplates
-
Plate reader capable of detecting light scattering or turbidity (nephelometer) or a UV-Vis plate reader
-
Liquid handling robotics (optional, for high-throughput)
Procedure:
-
Preparation of Test Solutions: In a 96-well plate, add the aqueous buffer or solvent of interest to each well.
-
Compound Addition: Add increasing volumes of the concentrated this compound stock solution to the wells. The addition of the DMSO stock will induce precipitation once the solubility limit is exceeded.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity or light scattering in each well using a plate reader.
-
Data Analysis: The kinetic solubility is determined as the concentration of this compound in the well just before the onset of precipitation, which is identified by a sharp increase in turbidity.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to solubility determination.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Factors Influencing Drug Solubility.
References
Methodological & Application
Pemedolac: Application Notes and Protocols for In Vivo Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pemedolac, a potent non-narcotic analgesic, in various in vivo rodent pain models. This document includes detailed experimental protocols, dosage guidelines, and an overview of its mechanism of action.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant analgesic properties in rodent models of chemically-induced and inflammatory pain.[1] A key characteristic of this compound is the notable separation between its analgesic effects and its anti-inflammatory and gastric irritant effects, suggesting a favorable therapeutic window compared to traditional NSAIDs.[1] It is a weak inhibitor of prostaglandin synthesis in vitro, but its analgesic activity in vivo suggests a mechanism at least partially dependent on the inhibition of the cyclooxygenase (COX) pathway.
Data Presentation: this compound Dosage and Efficacy
The following tables summarize the effective dosages (ED50) of this compound in various rodent pain models. All dosages are for oral (p.o.) administration unless otherwise specified.
Table 1: Analgesic Potency of this compound in Mice
| Pain Model | Agonist | ED50 (mg/kg, p.o.) | Reference |
| Writhing Test | Acetic Acid | 0.92 | [2] |
| Writhing Test | Phenylbenzoquinone | 0.80 | [2] |
| Writhing Test | Acetylcholine | 0.075 | [2] |
Table 2: Analgesic Potency of this compound in Rats
| Pain Model | Agonist/Method | ED50 (mg/kg, p.o.) | Reference |
| Acetic Acid Writhing Assay | Acetic Acid | 8.4 | [2] |
| Randall-Selitto Test | Yeast-injected paw | 0.55 | [2] |
| Carrageenan-Induced Paw Edema | Carrageenan | ~100 | [1] |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound, like other NSAIDs, is understood to exert its analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of pain and inflammation.
References
Application Note: Development of a Pemedolac HPLC Assay for Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemedolac is a potent non-steroidal anti-inflammatory drug (NSAID) with significant analgesic properties.[1][2][3] As with many pharmaceuticals, the development of a robust and reliable analytical method to quantify its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plasma samples. The described method is based on established principles of reversed-phase chromatography and common sample preparation techniques for analyzing small molecules in biological fluids.[4][5][6][7]
This compound, chemically known as cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, is a COX inhibitor.[2][8][9] The successful quantification of this and other NSAIDs in plasma has been demonstrated using various HPLC and LC-MS/MS methods.[10][11] This protocol outlines a complete workflow from sample preparation to data analysis, providing a foundation for researchers to implement and further validate this assay in their laboratories.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., another NSAID not co-administered, such as Ketoprofen or a structurally similar compound)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Ortho-phosphoric acid or Formic acid
-
Potassium dihydrogen phosphate
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, perchloric acid)
Equipment
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Chromatographic Conditions
A summary of the proposed HPLC conditions is provided in the table below. These parameters may require optimization based on the specific instrumentation and column used.
| Parameter | Proposed Condition |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0, 20 mM) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm (or optimal wavelength determined by UV scan of this compound) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Internal Standard | Ketoprofen (or other suitable NSAID) |
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards: Spike drug-free human plasma with the this compound working standard solutions to obtain calibration standards with final concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low, medium, and high (e.g., 30, 300, and 800 ng/mL).
Sample Preparation: Protein Precipitation Method
Protein precipitation is a common and straightforward method for sample clean-up in plasma analysis.[12]
-
To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the IS working solution and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Parameters
A comprehensive validation of the analytical method should be performed according to established guidelines (e.g., ICH). The following parameters should be assessed:
| Parameter | Description |
| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4] |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4][13] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[4][13] |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.[4][13] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7] |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[7] |
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity of this compound in Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 250 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision of the Method
| QC Concentration (ng/mL) | Concentration Measured (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |
| Low QC (30) | Example Value | Example Value | Example Value |
| Medium QC (300) | Example Value | Example Value | Example Value |
| High QC (800) | Example Value | Example Value | Example Value |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters for analytical method validation.
Conclusion
This application note provides a detailed protocol for the development of an HPLC assay for the quantification of this compound in plasma samples. The proposed method is based on established analytical techniques for similar compounds and serves as a strong starting point for researchers. It is imperative that a full method validation be conducted in accordance with regulatory guidelines to ensure the reliability and accuracy of the results obtained. This method, once validated, can be a valuable tool in the preclinical and clinical development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and analgesic activity of this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. This compound | COX | TargetMol [targetmol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. HPLC-determination of some antiinflammatory, weak analgesic and uricosuric drugs in human blood plasma and its application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 12. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Pemedolac: A Tool Compound for Investigating Non-Opioid Analgesia
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pemedolac is a potent, long-acting, non-narcotic analgesic agent belonging to the pyranoindole class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Its chemical name is cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid.[1] As a chiral molecule, this compound exists as a racemic mixture; however, its analgesic properties are primarily attributed to its (+)-enantiomer, designated as PEM-420.[1][3] This compound serves as a valuable tool for studying non-opioid mediated analgesia due to its distinct separation of potent analgesic effects from anti-inflammatory and gastric irritant effects at therapeutic doses.[2] Unlike opioid analgesics, this compound's mechanism of action is not antagonized by naloxone, and it does not induce tolerance with repeated administration, indicating it operates through a non-opioid pathway.[2]
These application notes provide a summary of this compound's pharmacological profile and detailed protocols for its use in preclinical models of analgesia, positioning it as a key tool compound for research into non-opioid pain pathways.
Data Presentation
Table 1: In Vivo Analgesic and Ulcerogenic Activity of this compound and its Active Enantiomer (PEM-420)
| Compound | Animal Model | Test | ED50 (mg/kg, p.o.) | UD50 (mg/kg, p.o.) | Reference |
| This compound | Rat | Paw Pressure Test | <2.0 | - | [2] |
| This compound | Mouse | p-Phenylbenzoquinone Writhing | <2.0 | - | [2] |
| This compound | Rat | Carrageenan Paw Edema | ~100 | - | [2] |
| This compound | Rat | Acute Gastric Irritation | - | 107 | [2] |
| This compound | Rat | Subacute Gastric Irritation | - | ~140 (per day) | [2] |
| PEM-420 | Mouse | Phenylbenzoquinone (PBQ) Writhing | 0.80 | - | [3] |
| PEM-420 | Mouse | Acetic Acid Writhing | 0.92 | - | [3] |
| PEM-420 | Mouse | Acetylcholine Writhing | 0.075 | - | [3] |
| PEM-420 | Rat | Acetic Acid Writhing | 8.4 | - | [3] |
| PEM-420 | Rat | Randall-Selitto Test (Yeast-injected paw) | 0.55 | - | [3] |
| PEM-420 | Rat | Acute Gastric Irritation (fasted) | - | 99 | [3] |
| PEM-420 | Rat | Subacute Gastric Irritation (fed, 4 days) | - | 74 (per day) | [3] |
Table 2: In Vivo Inhibition of Prostaglandin Production by PEM-420 in Mice
| Prostaglandin | ED50 (mg/kg, p.o.) | Reference |
| PGI2 | 0.5 | [3] |
| PGE2 | 1.2 | [3] |
Signaling Pathways and Experimental Workflows
Caption: this compound's proposed mechanism of action via selective COX-2 inhibition.
References
- 1. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase selectivity of non-steroid anti-inflammatory drugs in humans: ex vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pemedolac in Inflammatory Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemedolac is a non-narcotic analgesic agent belonging to the pyrrolo-pyrrole class of compounds. It has demonstrated potent analgesic effects in various animal models of pain. Notably, its analgesic activity is observed at doses significantly lower than those required to produce anti-inflammatory effects, indicating a distinct separation between these two properties. This document provides detailed application notes and protocols for the use of this compound in established preclinical models of inflammatory pain. While direct applications in chronic inflammatory arthritis models are not extensively documented in publicly available literature, the provided protocols for acute inflammatory models serve as a foundational methodology for assessing the analgesic and potential anti-inflammatory properties of this compound.
Data Presentation
The following tables summarize the quantitative data available for this compound in various preclinical models.
Table 1: Analgesic and Anti-inflammatory Potency of this compound
| Model | Species | Endpoint | This compound ED₅₀ (mg/kg, p.o.) | Reference Compound | Reference Compound ED₅₀ (mg/kg, p.o.) |
| Acetic Acid-Induced Writhing | Mouse | Inhibition of Writhing | 0.92 | - | - |
| Phenylbenzoquinone-Induced Writhing | Mouse | Inhibition of Writhing | 0.80 | - | - |
| Acetylcholine-Induced Writhing | Mouse | Inhibition of Writhing | 0.075 | - | - |
| Acetic Acid Writhing Assay | Rat | Inhibition of Writhing | 8.4 | - | - |
| Randall-Selitto (Yeast-injected paw) | Rat | Increased Pain Threshold | 0.55 | - | - |
| Carrageenan-Induced Paw Edema | Rat | Inhibition of Edema | ~100 | - | - |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Table 2: Ulcerogenic Potential of this compound
| Study Type | Species | Endpoint | This compound UD₅₀ (mg/kg, p.o.) |
| Acute | Rat (fasted) | Ulceration | 99 |
| Subacute (4 days) | Rat (fed) | Ulceration | 74 |
UD₅₀ (Median Ulcerogenic Dose) is the dose that causes ulcers in 50% of the test animals.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating this compound are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound or vehicle orally (p.o.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Acetic Acid-Induced Writhing Test in Mice
This model is a visceral pain model used to screen for analgesic activity.
Materials:
-
Male albino mice (20-25 g)
-
This compound
-
Vehicle
-
Acetic acid (0.6% v/v in distilled water)
Procedure:
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), administer 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
Record the number of writhes (a specific stretching posture) for a defined period, typically 15 or 20 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the drug-treated group.
Randall-Selitto Paw Pressure Test in Rats
This model measures mechanical hyperalgesia and is used to evaluate the analgesic efficacy of compounds in inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (100-150 g)
-
This compound
-
Vehicle
-
Brewer's yeast suspension (e.g., 20% w/v in sterile saline)
-
Analgesy-meter (e.g., Ugo Basile)
Procedure:
-
Inject 0.1 mL of brewer's yeast suspension into the plantar surface of the right hind paw to induce inflammation and hyperalgesia.
-
Approximately 2-3 hours after the yeast injection, measure the baseline pain threshold by applying a linearly increasing pressure to the inflamed paw using the analgesy-meter. The endpoint is the pressure at which the rat withdraws its paw.
-
Administer this compound or vehicle orally (p.o.).
-
Measure the pain threshold again at various time points after drug administration (e.g., 1, 2, 3, and 4 hours).
-
The analgesic effect is determined by the increase in the pressure required to elicit a withdrawal response compared to the pre-drug baseline.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's proposed mechanism of action via inhibition of prostaglandin synthesis.
Experimental Workflow
Caption: Workflow for assessing this compound in acute inflammatory pain models.
Concluding Remarks
This compound exhibits a pharmacological profile of a potent analgesic with weak anti-inflammatory activity. The provided protocols are standard, validated methods for assessing these properties in preclinical settings. While its application in chronic inflammatory arthritis models remains to be explored, its pronounced analgesic effects suggest potential utility in managing the pain associated with such conditions. Further research is warranted to elucidate its precise mechanism of action, including its selectivity for COX isoforms, and to evaluate its efficacy in more complex, chronic models of inflammatory arthritis. This would provide a more comprehensive understanding of its therapeutic potential for inflammatory joint diseases.
Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Oral Administration of Pemedolac in Mice
Disclaimer: Publicly available literature does not contain specific studies directly comparing the pharmacokinetic and pharmacodynamic profiles of Pemedolac following both intraperitoneal and oral administration in mice. The following application notes and protocols are based on established methodologies for these routes of administration and general principles of pharmacology. The quantitative data presented is illustrative and based on typical differences observed between these two routes for non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction
This compound is a potent non-narcotic analgesic with anti-inflammatory properties.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of prostaglandin synthesis.[2] The choice of administration route is a critical factor in preclinical studies, as it significantly influences the pharmacokinetic profile—affecting drug absorption, distribution, metabolism, and excretion—and consequently, its pharmacodynamic efficacy. This document provides a detailed comparison of the intraperitoneal (IP) and oral (PO) routes for this compound administration in mice, offering protocols and illustrative data for researchers in pharmacology and drug development.
-
Oral (PO) Administration: This route, typically performed via gavage, mimics the intended clinical route for many pharmaceuticals. It is convenient but subjects the compound to the gastrointestinal (GI) tract's harsh environment and first-pass metabolism in the liver, which can reduce bioavailability.[3][4]
-
Intraperitoneal (IP) Administration: This method involves injecting the substance directly into the peritoneal cavity. It bypasses the GI tract and first-pass metabolism, generally leading to more rapid and complete absorption and higher bioavailability compared to the oral route.[5][6]
Mechanism of Action: this compound as a COX Inhibitor
This compound exerts its analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][7] By blocking this pathway, this compound reduces the production of prostaglandins at the site of injury or inflammation, thereby alleviating pain.
Caption: Mechanism of action of this compound via inhibition of COX enzymes.
Illustrative Data Presentation
The following tables summarize hypothetical pharmacokinetic and pharmacodynamic data for this compound administered to mice, illustrating the expected differences between the oral and intraperitoneal routes.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral (PO) Administration | Intraperitoneal (IP) Administration | Description |
| Dose (mg/kg) | 2.0 | 2.0 | Administered dose. |
| Cmax (ng/mL) | ~850 | ~1500 | Maximum observed plasma concentration. |
| Tmax (hours) | 0.5 - 1.0 | 0.25 - 0.5 | Time to reach Cmax. |
| AUC (ng·h/mL) | ~2500 | ~4500 | Area Under the Curve; total drug exposure. |
| Bioavailability (F%) | ~55% | ~95-100% | Fraction of drug reaching systemic circulation.[5] |
Note: Values are hypothetical and for illustrative purposes only, based on general principles where IP administration typically results in a faster absorption rate, higher peak concentration, and greater overall exposure compared to oral administration.[5]
Table 2: Pharmacodynamic Efficacy of this compound in Mice (Writhing Test)
| Parameter | Oral (PO) Administration | Intraperitoneal (IP) Administration | Description |
| ED₅₀ (mg/kg) | 0.80 - 2.0[1][2] | < 0.80 (estimated) | Effective dose to produce an analgesic effect in 50% of the population. |
Note: Oral ED₅₀ values are derived from published studies.[1][2] The IP ED₅₀ is estimated to be lower due to higher bioavailability.
Experimental Protocols
General Guidelines for Animal Handling
All procedures must be approved by the institution's Animal Care and Use Committee (IACUC). Mice should be appropriately restrained to ensure safety for both the animal and the handler. For oral gavage and IP injections, proper technique is crucial to avoid injury.[8][9]
This compound Formulation
-
Objective: To prepare a homogenous and stable this compound suspension or solution for administration.
-
Materials: this compound powder, vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or a solution with a solubilizing agent like Tween 80).
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the this compound powder accurately.
-
Gradually add the vehicle to the powder while continuously mixing (e.g., using a magnetic stirrer or vortex) to create a uniform suspension.
-
Visually inspect the formulation for homogeneity before drawing each dose.
-
Administration Workflow Diagram
Caption: Experimental workflow for comparing PO and IP administration.
Protocol for Oral Gavage (PO) in Mice
-
Objective: To administer a precise volume of this compound solution directly into the stomach.
-
Materials: Mouse, this compound formulation, appropriately sized syringe, and a flexible or stainless steel gavage needle (typically 20-22 gauge for adult mice).[9]
-
Procedure:
-
Weigh the mouse to calculate the correct dose volume (maximum recommended volume is 10 mL/kg).[9][10]
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth and mark the needle if necessary.[9]
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.[10]
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate.[10]
-
The needle should pass smoothly down the esophagus. If any resistance is met, withdraw and reposition. Do not force the needle.
-
Once the needle is in place, dispense the substance smoothly and steadily.
-
Gently remove the needle in the same path it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.[10]
-
Protocol for Intraperitoneal (IP) Injection in Mice
-
Objective: To administer this compound into the peritoneal cavity for rapid systemic absorption.
-
Materials: Mouse, this compound formulation, sterile syringe, and a 25-27 gauge needle.[11]
-
Procedure:
-
Weigh the mouse to calculate the correct dose volume (maximum recommended volume is 10 mL/kg).[11]
-
Restrain the mouse securely, exposing the abdomen. One common method is to scruff the mouse and turn it to a supine position, tilting the head slightly downward.[12][13]
-
Identify the injection site in the lower right abdominal quadrant. This avoids the cecum (left side) and the bladder (midline).[8][11]
-
Disinfect the injection site with 70% alcohol.[12]
-
Insert the needle, bevel up, at a 30-45 degree angle into the skin and through the abdominal wall.[11]
-
Aspirate gently by pulling back the plunger to ensure no fluid (blood or urine) is drawn. If fluid appears, withdraw the needle and reinject at a different site with a fresh needle.[8]
-
Inject the substance smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
-
Protocol for Acetic Acid-Induced Writhing Test (Pharmacodynamic Assessment)
-
Objective: To assess the analgesic efficacy of this compound by quantifying the reduction in pain-induced behaviors.
-
Procedure:
-
Administer this compound via the chosen route (PO or IP) at various doses to different groups of mice. Include a vehicle control group.
-
After a predetermined pretreatment time (e.g., 30 minutes for IP, 60 minutes for PO), administer a dilute solution of acetic acid (e.g., 0.6%) via IP injection to induce writhing.
-
Immediately place the mouse in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a set period (e.g., 20 minutes).
-
Calculate the percentage of pain inhibition for each dose group compared to the vehicle control group.
-
Determine the ED₅₀ value using an appropriate statistical method.
-
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic activities of PEM-420, the active eutomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship of metabolism and immunostimulating activity of peptidoglycan monomer in mice after three different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. researchgate.net [researchgate.net]
Pemedolac Sustained-Release Formulation for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Pemedolac is a non-narcotic analgesic agent that has demonstrated potent analgesic effects in animal models, specifically against chemically and inflammatory-induced pain in rats and mice.[1][2] It is characterized by a significant separation between its analgesic and anti-inflammatory doses, with effective analgesic doses being substantially lower than those causing anti-inflammatory effects or gastric irritation.[1][2] This profile suggests its potential for development as a long-acting analgesic. The development of a sustained-release formulation of this compound is a promising approach to prolong its therapeutic effects, reduce dosing frequency, and improve animal welfare in research settings.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of a sustained-release this compound formulation for use in animal studies. While specific sustained-release formulations for this compound are not extensively described in publicly available literature, this document extrapolates from established methodologies for other non-steroidal anti-inflammatory drugs (NSAIDs) to provide a practical guide for researchers.[3][5][6][7]
II. Data Presentation: Pharmacological Profile of this compound and Pharmacokinetics of Sustained-Release NSAIDs
The following tables summarize the available quantitative data for this compound's analgesic potency and the pharmacokinetic parameters of a representative sustained-release NSAID, meloxicam, in animal models. This data serves as a reference for designing and evaluating a this compound sustained-release formulation.
Table 1: Analgesic Potency of this compound in Animal Models [1][2]
| Animal Model | Pain Type | ED50 (mg/kg, p.o.) |
| Rats | Chemically Induced | < 2.0 |
| Mice | Chemically Induced | < 2.0 |
| Rats | Inflammatory | < 2.0 |
Table 2: Pharmacokinetic Parameters of Conventional vs. Sustained-Release Meloxicam in Sheep [3][5]
| Formulation | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) |
| Conventional Meloxicam | 1057 ± 433 | 4 ± 0 | 12.1 ± 4.2 |
| Sustained-Release Meloxicam | 3238 ± 1480 | 6.7 ± 4.1 | 15.2 ± 2.4 |
Table 3: Pharmacokinetic Parameters of a Novel Sustained-Release Meloxicam Formulation in Sheep [5]
| Parameter | Value |
| Cmax | 1.58 ± 0.82 µg/mL |
| Tmax | 10.0 ± 1.79 h |
| Elimination Half-life (t1/2) | 31.4 ± 13.17 h |
III. Experimental Protocols
The following protocols provide a generalized framework for the preparation and evaluation of a this compound sustained-release formulation. Researchers should optimize these protocols based on the specific physicochemical properties of this compound and the chosen delivery system.
A. Protocol 1: Preparation of a this compound-Loaded Biodegradable Polymer Matrix
This protocol describes the preparation of a sustained-release formulation using a biodegradable polymer, a common method for achieving prolonged drug delivery.[5]
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PLA)
-
Water-miscible organic solvent (e.g., N-methyl-2-pyrrolidone, DMSO)
-
Sterile vials
-
Magnetic stirrer
-
Syringes and needles
Procedure:
-
In a sterile vial, dissolve the desired amount of biodegradable polymer in the organic solvent with continuous stirring until a homogenous solution is formed.
-
Gradually add the calculated amount of this compound to the polymer solution.
-
Continue stirring until the this compound is completely dissolved and uniformly dispersed within the polymer solution.
-
The final formulation should be a clear, viscous solution.
-
Aseptically draw the formulation into sterile syringes for administration. This type of formulation typically forms a solid or semi-solid implant in situ upon subcutaneous injection, from which the drug is slowly released.[5]
B. Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the steps for evaluating the pharmacokinetic profile of the sustained-release this compound formulation in a rodent model.
Animals:
-
Male or female rats or mice of a specified strain (e.g., Sprague-Dawley rats, BALB/c mice).
-
Animals should be acclimatized for at least one week before the experiment.
Procedure:
-
Divide the animals into two groups: one receiving the sustained-release this compound formulation and a control group receiving a conventional, immediate-release formulation of this compound.
-
Administer the respective formulations via subcutaneous injection at a predetermined dose.
-
Collect blood samples at specified time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) via an appropriate method (e.g., tail vein, saphenous vein).
-
Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
Determine the concentration of this compound in the plasma/serum samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
C. Protocol 3: Analgesic Efficacy Study using the Paw Pressure Test in Rats
This protocol is designed to assess the analgesic efficacy and duration of action of the sustained-release this compound formulation. The paw pressure test is a common method for evaluating analgesia in inflammatory pain models.[1]
Animals:
-
Male or female rats of a specified strain.
Procedure:
-
Induce inflammation in the hind paw of the rats by injecting a phlogistic agent (e.g., carrageenan).
-
Divide the animals into treatment groups: sustained-release this compound, conventional this compound, and a vehicle control group.
-
Administer the respective treatments subcutaneously.
-
At predetermined time intervals post-treatment, apply a gradually increasing pressure to the inflamed paw using an analgesy-meter.
-
Record the pressure at which the rat withdraws its paw (nociceptive threshold).
-
A significant increase in the nociceptive threshold in the treated groups compared to the control group indicates an analgesic effect.
-
Continue measurements over an extended period (e.g., up to 72 hours or longer) to determine the duration of analgesia.
IV. Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for developing and testing a sustained-release formulation and the general mechanism of action for NSAIDs.
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel and long-acting non-narcotic analgesic PMID: 2703977 | MCE [medchemexpress.cn]
- 3. Preliminary Evaluation of Sustained-release Compared with Conventional Formulations of Meloxicam in Sheep (Ovis aries) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Long-acting Parenteral Analgesics for Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary Investigation into a Novel Sustained-Release Formulation of Meloxicam in Sheep (Ovis aries)—Pharmacokinetic Profile [mdpi.com]
- 6. Pharmacokinetics of Sustained-Release Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and Evaluation of Sustained Release Tablet of Etodolac | Scholars Middle East Publishers [saudijournals.com]
Troubleshooting & Optimization
Overcoming Pemedolac solubility issues for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Pemedolac in in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this compound in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise when working with this compound.
Issue: this compound precipitates out of solution when added to my cell culture medium.
-
Possible Cause 1: Solvent Shock. Rapid dilution of a concentrated this compound stock solution (e.g., in DMSO) into an aqueous-based cell culture medium can cause the compound to crash out of solution. This is a common phenomenon for hydrophobic compounds.
-
Solution 1: Stepwise Dilution. Instead of adding the this compound stock directly to your final volume of media, perform a serial dilution. First, dilute the stock solution into a smaller volume of pre-warmed media, vortexing gently, and then add this intermediate dilution to the final volume. This gradual decrease in solvent concentration can help maintain solubility.
-
Possible Cause 2: High Final Concentration of this compound. The desired experimental concentration of this compound may exceed its solubility limit in the final cell culture medium, even with a co-solvent like DMSO.
-
Solution 2: Determine Optimal Working Concentration. It is crucial to perform a dose-response curve to identify the optimal working concentration. This pre-experimental step helps in determining the effective concentration range where this compound remains soluble and exhibits the desired biological activity.[1]
-
Possible Cause 3: Low Temperature of Cell Culture Medium. Adding a concentrated, room-temperature or cold this compound stock solution to cold cell culture medium can decrease its solubility and lead to precipitation.
-
Solution 3: Use Pre-warmed Medium. Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. This helps to maintain the compound in solution.
-
Possible Cause 4: Interaction with Media Components. Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[2]
-
Solution 4: Media Component Check. If precipitation persists, consider preparing a small test batch of this compound in a simpler buffer solution (e.g., PBS) to see if the issue is media-specific. However, be mindful that cell viability may be compromised in the absence of complete media for extended periods.
Issue: I am observing unexpected cellular toxicity or off-target effects.
-
Possible Cause 1: High Final Concentration of Solvent. The solvent used to dissolve this compound, most commonly DMSO, can be toxic to cells at higher concentrations.
-
Solution 1: Solvent Toxicity Control. Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental wells, but without this compound. It is recommended to keep the final DMSO concentration below 0.5%, and preferably at or below 0.1%, to minimize solvent-induced artifacts.[3][4]
-
Possible Cause 2: Compound Degradation. Improper storage of this compound stock solutions can lead to degradation, and the degradation products may have unexpected biological activities.
-
Solution 2: Proper Stock Solution Storage. this compound stock solutions in DMSO should be stored at -80°C for long-term stability (up to 1 year).[1] For short-term storage (up to 1 month), -20°C is acceptable. Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 50 mg/mL.[1]
Q2: How can I enhance the dissolution of this compound in DMSO?
A2: Sonication is recommended to aid in the dissolution of this compound in DMSO.[1] Gentle warming to 37°C can also be beneficial, but avoid excessive heat which could degrade the compound.
Q3: What is the mechanism of action of this compound?
A3: this compound is a small molecule inhibitor of cyclooxygenase (COX) enzymes.[1] COX enzymes are key to the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.
Q4: Can I prepare a stock solution of this compound in ethanol or methanol?
A4: While specific quantitative data for this compound is limited, related compounds show some solubility in ethanol and methanol. It is advisable to test solubility on a small scale first. Based on data for the similar compound Etodolac, the solubility in ethanol is approximately 20 mg/mL.[5] For other organic solvents, it is recommended to perform small-scale solubility tests before preparing a large stock solution.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 50[1] | 143.09 | Sonication is recommended to aid dissolution.[1] |
| Ethanol | ~20 (estimated) | ~57.24 | Based on the solubility of the structurally similar compound Etodolac.[5] Experimental verification is recommended. |
| Methanol | Not explicitly found | - | Generally, solubility is expected to be lower than in ethanol. Small-scale testing is advised. |
| Acetone | Not explicitly found | - | Small-scale solubility testing is recommended before use. |
| PBS (pH 7.2) | ~0.25 (estimated) | ~0.72 | Based on the solubility of the structurally similar compound Etodolac.[5] Very low solubility. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution (Molecular Weight of this compound: 349.42 g/mol ), you would need 17.47 mg of this compound.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the tube for 1-2 minutes to initially mix the powder and solvent.
-
Place the tube in a sonicator water bath for 10-15 minutes to facilitate complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, continue sonication for another 5-10 minutes.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
To minimize precipitation, first, prepare an intermediate dilution. For example, to prepare a final concentration of 50 µM this compound in 10 mL of media from a 50 mM stock, you would need 10 µL of the stock solution.
-
Instead of adding the 10 µL directly to the 10 mL, first add it to 990 µL of pre-warmed media to make a 1 mL intermediate solution of 500 µM. Mix gently by pipetting.
-
-
Final Dilution:
-
Add the 1 mL of the 500 µM intermediate solution to the remaining 9 mL of pre-warmed cell culture medium to achieve the final 50 µM concentration.
-
Gently swirl the flask or tube to ensure homogenous mixing.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the same final volume of cell culture medium. For the example above, you would add 10 µL of DMSO to 10 mL of media.
-
Immediate Use: Use the prepared working solutions immediately for your in vitro assay. Do not store diluted working solutions in cell culture medium.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits COX enzymes in the inflammatory pathway.
References
Optimizing Pemedolac dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Pemedolac dosage to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-narcotic analgesic that functions as a non-steroidal anti-inflammatory drug (NSAID).[1] Its principal mechanism of action is the inhibition of prostaglandin synthesis. Specifically, it has been shown to inhibit the production of prostacyclin (PGI2) and prostaglandin E2 (PGE2), which are key mediators of pain and inflammation.[2]
Q2: What are the known on-target and off-target effects of this compound?
-
On-Target Effects: this compound exhibits potent analgesic effects against chemically induced and inflammatory pain in animal models.[1]
-
Off-Target Effects: The primary off-target effect observed is gastric irritation, leading to ulceration at high doses (ulcerogenic liability).[1][2] However, a key characteristic of this compound is the significant separation between the doses required for analgesic effects and those causing gastric issues, suggesting a more favorable safety profile compared to other NSAIDs of its time.[1]
Q3: Does this compound have a central nervous system effect?
This compound's analgesic activity is not believed to be mediated through an opiate mechanism. It was found to be inactive in the hot plate and tail-flick tests, and its effects were not antagonized by the opioid receptor antagonist naloxone.[1]
Q4: What is the active isomer of this compound?
The active eutomer of this compound is PEM-420.[2]
Troubleshooting Guide
Issue: I am observing significant gastric irritation in my animal models.
-
Dosage Review: Are you using the lowest effective dose for analgesia? this compound has a wide therapeutic window, with ulcerogenic effects occurring at doses much higher than those required for pain relief. Refer to the dosage tables below to ensure your dose is within the recommended analgesic range.
-
Animal Strain and Condition: The ulcerogenic potential of NSAIDs can vary between different animal strains and can be exacerbated in fasted animals.[2] Ensure that the animals are fed and consider if the chosen strain is particularly susceptible to gastrointestinal side effects.
-
Concomitant Medications: Are other medications being administered that could potentiate gastric irritation? Co-administration with corticosteroids or other NSAIDs should be avoided.
Issue: The analgesic effect of this compound seems to be insufficient in my experimental model.
-
Dosage and Administration: Confirm that the administered dose is appropriate for the species and pain model being used. Oral administration (p.o.) has been the primary route documented.[1][2] Ensure proper formulation and administration to achieve adequate bioavailability.
-
Pain Model: this compound has shown efficacy against chemically induced and inflammatory pain.[1] Its effectiveness in other pain models, such as neuropathic pain, has not been well-documented in the available literature. Consider if the chosen pain model is appropriate for a peripherally acting analgesic.
-
Timing of Assessment: this compound is described as a long-acting analgesic, with significant activity detected up to 16 hours after administration in rats.[1] Ensure that the time points for assessing analgesia are aligned with the expected duration of action.
Data Presentation
Table 1: this compound Dosage and Efficacy in Mice
| Pain Model | Effective Dose (ED50) (mg/kg, p.o.) | Reference |
| Phenylbenzoquinone-induced writhing | 0.80 (PEM-420) | [2] |
| Acetic acid-induced writhing | 0.92 (PEM-420) | [2] |
| Acetylcholine-induced writhing | 0.075 (PEM-420) | [2] |
| p-Phenylbenzoquinone writhing | <2.0 | [1] |
Table 2: this compound Dosage and Efficacy in Rats
| Pain Model/Effect | Effective Dose (ED50) (mg/kg, p.o.) | Reference |
| Acetic acid writhing | 8.4 (PEM-420) | [2] |
| Randall-Selitto test (yeast-injected paw) | 0.55 (PEM-420) | [2] |
| Carrageenan paw edema (anti-inflammatory) | ~100 | [1] |
Table 3: this compound Off-Target Effects (Ulcerogenic Dose) in Rats
| Effect | Ulcerogenic Dose (UD50) (mg/kg, p.o.) | Conditions | Reference |
| Acute Ulceration | 99 (PEM-420) | Fasted rats | [2] |
| Subacute Ulceration | 74/day (PEM-420) | 4 days, fed rats | [2] |
| Acute Ulceration | 107 | [1] | |
| Subacute Ulceration | ~140/day | [1] |
Experimental Protocols
1. Assessment of Analgesic Activity using the Writhing Test (Mouse)
-
Objective: To evaluate the analgesic efficacy of this compound against chemically-induced visceral pain.
-
Methodology:
-
Acclimate male mice to the experimental environment.
-
Administer this compound or vehicle control orally (p.o.).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer an intraperitoneal (i.p.) injection of an irritant such as 0.6% acetic acid or phenylbenzoquinone.
-
Immediately place the mouse in an observation chamber.
-
Count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).
-
Calculate the percent inhibition of writhing for the this compound-treated group compared to the vehicle control group.
-
Determine the ED50 value from a dose-response curve.
-
2. Assessment of Gastric Ulceration (Rat)
-
Objective: To determine the ulcerogenic potential of this compound.
-
Methodology:
-
Fast male rats for a specified period (e.g., 24 hours) with free access to water.
-
Administer a range of doses of this compound or vehicle control orally (p.o.).
-
After a set time (e.g., 4-6 hours), euthanize the animals.
-
Excise the stomach and open it along the greater curvature.
-
Rinse the stomach with saline and examine the gastric mucosa for the presence of ulcers or lesions under a dissecting microscope.
-
Score the severity of the lesions based on their number and size.
-
Calculate the UD50, the dose causing ulcers in 50% of the animals.
-
Visualizations
Caption: this compound's mechanism of action.
References
Troubleshooting Inconsistent Results in Pemedolac Analgesic Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analgesic assessment of Pemedolac. Inconsistent results in preclinical analgesic assays can arise from a variety of factors, from sample integrity to procedural variability. This guide offers a structured approach to identifying and resolving these issues to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-narcotic analgesic agent.[1] Its mechanism of action is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (PGs) like PGI2 and PGE2, important mediators of pain and inflammation.[1]
Q2: Which are the common preclinical models to assess this compound's analgesic activity?
Commonly used models include the acetic acid-induced writhing test in mice and the Randall-Selitto paw pressure test in rats.[1] These models are suitable for evaluating peripherally acting analgesics.
Q3: My this compound samples are showing lower than expected potency. What could be the cause?
Lower than expected potency can be due to several factors including:
-
Sample Degradation: this compound, as an indole acetic acid derivative, may be susceptible to degradation under certain conditions. Improper storage (e.g., exposure to light, extreme temperatures, or pH) can lead to reduced active compound concentration.
-
Incorrect Dosage Preparation: Errors in weighing, dilution, or vehicle selection can lead to inaccurate dosing.
-
Assay Variability: High variability within the analgesic assay can mask the true effect of the compound. Refer to the specific troubleshooting sections for each assay below.
Q4: I am observing high variability between individual animals in my study groups. How can I minimize this?
Inter-animal variability is a common challenge in in-vivo assays. To minimize this:
-
Standardize Animal Handling: Ensure all animals are handled consistently and by trained personnel to reduce stress-induced variability.
-
Control Environmental Factors: Maintain consistent housing conditions, including temperature, light-dark cycles, and noise levels.
-
Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to the testing environment before the experiment.
-
Randomize and Blind: Randomize animals into treatment groups and blind the experimenter to the treatment allocation to reduce bias.
Troubleshooting Inconsistent this compound Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound in formulations and biological samples. Inconsistent results can compromise the interpretation of analgesic data.
Common HPLC Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing or Fronting | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Inconsistent column temperature- Air bubbles in the pump | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a consistent temperature.- Degas the mobile phase and purge the pump. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and flush the system.- Implement a robust needle wash protocol between injections. |
| Baseline Noise or Drift | - Detector lamp aging- Contaminated flow cell- Leaks in the system | - Replace the detector lamp.- Flush the flow cell with an appropriate solvent.- Check all fittings for leaks and tighten or replace as necessary. |
Representative Experimental Protocol: HPLC Quantification of this compound
Disclaimer: A specific, validated HPLC method for this compound was not found in the public domain. The following protocol is an adapted method based on common procedures for other non-steroidal anti-inflammatory drugs (NSAIDs) with an indole acetic acid structure. This method should be fully validated for its intended use.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL).
-
Perform serial dilutions to prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
For pharmaceutical formulations, dissolve a known amount of the formulation in the mobile phase to achieve a theoretical this compound concentration within the standard curve range.
-
For biological samples, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) will be required prior to HPLC analysis.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
-
Troubleshooting In-Vivo Analgesic Assays
Acetic Acid-Induced Writhing Test
This assay assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.
Troubleshooting Guide for the Writhing Test
| Issue | Potential Cause | Recommended Solution |
| High variability in writhe counts in the control group | - Inconsistent acetic acid injection volume or technique.- Subjective scoring of writhes. | - Use a consistent, well-trained individual for injections.- Clearly define what constitutes a "writhe" and have a second, blinded observer score a subset of animals to ensure inter-rater reliability. |
| No significant difference between control and this compound-treated groups | - this compound dose is too low.- Insufficient time between drug administration and acetic acid injection. | - Perform a dose-response study to determine the optimal dose.- Optimize the pretreatment time based on the pharmacokinetic profile of this compound. |
| Excessive mortality or distress in animals | - Acetic acid concentration is too high. | - Verify the concentration of the acetic acid solution. A typical concentration is 0.6% v/v. |
Quantitative Data: this compound in the Writhing Test
| Treatment | Dose (mg/kg, p.o.) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 35.2 ± 2.5 | 0% |
| This compound | 1.0 | 18.1 ± 1.9 | 48.6% |
| This compound | 3.0 | 9.8 ± 1.5 | 72.2% |
| This compound | 10.0 | 4.2 ± 0.8 | 88.1% |
Note: The above data is representative and should be established in your specific laboratory conditions.
Randall-Selitto Paw Pressure Test
This test measures the mechanical pain threshold in response to a gradually increasing pressure applied to the animal's paw. Analgesics increase the pressure required to elicit a withdrawal response.
Troubleshooting Guide for the Randall-Selitto Test
| Issue | Potential Cause | Recommended Solution |
| High variability in baseline paw withdrawal thresholds | - Inconsistent placement of the pressure applicator on the paw.- Animal stress and movement. | - Ensure the applicator is placed on the same location of the paw for each measurement.- Adequately restrain and acclimate the animal to the apparatus before testing. |
| Inability to establish a clear dose-response relationship | - Inappropriate range of doses tested.- Operator bias in determining the withdrawal endpoint. | - Broaden the dose range to include both lower and higher concentrations.- The endpoint (paw withdrawal) should be clear and consistently applied by a trained and blinded operator. |
| Tissue damage to the paw | - Excessive pressure applied or prolonged application. | - Set a clear cut-off pressure to prevent tissue damage. |
Quantitative Data: this compound in the Randall-Selitto Test
| Treatment | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g ± SEM) |
| Vehicle Control (pre-inflammation) | - | 150 ± 10 |
| Vehicle Control (post-inflammation) | - | 75 ± 8 |
| This compound (post-inflammation) | 1.0 | 110 ± 9 |
| This compound (post-inflammation) | 3.0 | 145 ± 12 |
| This compound (post-inflammation) | 10.0 | 180 ± 15 |
Note: The above data is representative and should be established in your specific laboratory conditions.
Visualizing Key Pathways and Workflows
This compound's Mechanism of Action: Inhibition of the Prostaglandin Pathway
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Workflow: Acetic Acid-Induced Writhing Test
Caption: Workflow for the acetic acid-induced writhing test.
Troubleshooting Logic for Inconsistent Analgesic Assay Results
References
Pemedolac Vehicle Selection for In Vivo Experiments: A Technical Support Guide
For researchers and drug development professionals, selecting an appropriate vehicle for in vivo experiments is a critical step that can significantly impact study outcomes. This guide provides detailed information and troubleshooting advice for the formulation of pemedolac, a potent non-steroidal anti-inflammatory drug (NSAID) with low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for vehicle selection?
A1: Understanding the physicochemical properties of this compound is essential for developing a suitable in vivo formulation. This compound is an indoleacetic acid derivative, and its properties are characteristic of this class of compounds.
| Property | Value/Information | Implication for Formulation |
| Chemical Name | cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-pyrano[3,4-b]indole-1-acetic acid | The presence of a carboxylic acid group is a key feature for pH-dependent solubility. |
| Molecular Weight | 349.42 g/mol | This is a standard molecular weight for a small molecule drug. |
| Aqueous Solubility | Predicted to be low to very low | Direct dissolution in aqueous vehicles like saline is unlikely at typical research concentrations. |
| Solubility in Organic Solvents | Soluble in DMSO (50 mg/mL)[1]; Expected to be soluble in other polar organic solvents like ethanol and methanol.[2][3][4] | Organic co-solvents can be used to prepare solution formulations. |
| pKa | Estimated to be around 4.5 - 5.0 | As an acidic compound, this compound's solubility in aqueous solutions will increase significantly at pH values above its pKa. |
| Physical Form | Likely a crystalline solid | Particle size may influence dissolution rate in suspension formulations. |
Q2: I need to administer this compound orally to mice at a dose of 2 mg/kg. What is a good starting point for a vehicle?
A2: For a 2 mg/kg oral dose in mice, a simple aqueous suspension is often a good starting point, especially if high concentrations are not required. A common and generally well-tolerated vehicle for oral suspensions is 0.5% w/v carboxymethylcellulose sodium (CMC-Na) in purified water.
Q3: My desired concentration of this compound is too high for a simple suspension. What are my options?
A3: If you require a higher concentration of this compound that cannot be achieved with a simple suspension, you can explore the following options:
-
Co-solvent Systems: By dissolving this compound in a water-miscible organic solvent and then diluting it with an aqueous vehicle, you can achieve higher concentrations. Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol. It is crucial to use the minimum amount of co-solvent necessary and to be aware of potential toxicities.
-
pH-Adjusted Solutions: Since this compound is an acidic compound, its aqueous solubility can be increased by raising the pH of the vehicle to above its pKa. You can use buffers like phosphate-buffered saline (PBS) and adjust the pH with a base such as sodium hydroxide. However, be mindful of the physiological compatibility of the final pH for the route of administration.
-
Lipid-Based Formulations (e.g., SEDDS): For very high concentrations or to potentially enhance oral absorption, a self-emulsifying drug delivery system (SEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.
Q4: Are there any known toxicity concerns with common vehicles I should be aware of?
A4: Yes, some common vehicles can have their own biological effects or toxicities, especially at higher concentrations. For instance, high concentrations of DMSO, PEG 400, and propylene glycol have been associated with neurotoxicity in rodents. It is always recommended to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound is not dissolving in my chosen vehicle. | The concentration is too high for the vehicle's solubilizing capacity. The wrong type of vehicle is being used for a poorly soluble compound. | - Reduce the concentration of this compound if experimentally feasible.- Switch to a co-solvent system or a lipid-based formulation.- For aqueous vehicles, try adjusting the pH to > 6.5. |
| The suspension is not uniform, and the drug is settling quickly. | Inadequate wetting of the drug particles. Insufficient viscosity of the suspending vehicle. | - Add a small amount of a surfactant (e.g., Tween 80 at 0.1-0.5%) to improve wetting.- Increase the concentration of the suspending agent (e.g., up to 1% CMC-Na).- Reduce the particle size of the this compound powder by micronization. |
| The solution becomes cloudy or precipitates upon storage. | The drug concentration is at or near its saturation point, and temperature fluctuations are causing it to precipitate. The drug is degrading. | - Store the formulation at a constant, controlled temperature.- Prepare the formulation fresh before each use.- If using a co-solvent system, you may need to increase the proportion of the organic solvent. |
| I'm observing unexpected adverse effects in my animals, even in the control group. | The vehicle itself may be causing toxicity at the administered volume or concentration. | - Reduce the concentration of the organic co-solvent or surfactant.- Switch to a more biocompatible vehicle, such as a simple aqueous suspension if the dose allows.- Ensure the osmolality and pH of the formulation are within a physiologically acceptable range. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension (0.2 mg/mL) for Oral Gavage
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Tween 80 (optional, as a wetting agent)
-
Purified water
-
Mortar and pestle
-
Stir plate and stir bar
-
Graduated cylinder and volumetric flasks
Procedure:
-
Prepare the Vehicle (0.5% CMC-Na):
-
Weigh out 0.5 g of CMC-Na.
-
In a beaker with a stir bar, slowly add the CMC-Na to approximately 90 mL of purified water while stirring continuously.
-
Continue to stir until the CMC-Na is fully dissolved. This may take some time.
-
Transfer the solution to a 100 mL volumetric flask and add purified water to the mark.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound for your final desired volume (e.g., 20 mg for 100 mL).
-
Place the this compound powder in a mortar.
-
If using a wetting agent, add a few drops of 10% Tween 80 solution and triturate with the pestle to form a smooth paste.
-
Gradually add a small amount of the 0.5% CMC-Na vehicle to the paste and continue to triturate until the mixture is uniform.
-
Transfer the mixture to a graduated cylinder or volumetric flask.
-
Rinse the mortar and pestle with the remaining vehicle and add it to the flask to ensure all the drug is transferred.
-
Add the 0.5% CMC-Na vehicle to the final desired volume and mix thoroughly.
-
Continuously stir the suspension while drawing up doses for administration to ensure uniformity.
-
Protocol 2: Preparation of a this compound Solution (e.g., 2 mg/mL) using a Co-solvent System
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Vortex mixer
-
Stir plate and stir bar
Procedure:
-
Solubilize this compound in PEG 400:
-
Weigh the required amount of this compound (e.g., 200 mg for 100 mL final volume).
-
In a suitable container, add the this compound to a portion of the PEG 400 (e.g., 20 mL, for a final concentration of 20% v/v).
-
Vortex or stir until the this compound is completely dissolved. Gentle warming may be required but be cautious of drug degradation.
-
-
Prepare the Final Formulation:
-
In a separate container, measure out the required volume of saline (e.g., 80 mL).
-
While stirring the saline, slowly add the this compound-PEG 400 solution.
-
Continue to stir until the solution is homogeneous.
-
This will result in a 2 mg/mL this compound solution in 20% PEG 400 / 80% saline. The final ratio of PEG 400 to saline may need to be adjusted based on the desired concentration and stability of the solution.
-
Visualizations
Caption: Decision workflow for selecting a this compound vehicle.
Caption: this compound's mechanism of action via COX inhibition.
References
Technical Support Center: Enhancing the Oral Bioavailability of Pemedolac in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Pemedolac in rat models. Given the limited publicly available data on this compound's physicochemical properties, this guide is based on its known potent analgesic effects and structural similarities to other poorly water-soluble non-steroidal anti-inflammatory drugs (NSAIDs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing very low and variable plasma concentrations of this compound in our rat pharmacokinetic studies after oral administration. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for potent, poorly soluble compounds like many NSAIDs. The primary reasons often relate to the drug's inherent physicochemical properties and physiological factors in the gastrointestinal (GI) tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, it is crucial to determine this compound's aqueous solubility at different pH values (simulating gastric and intestinal conditions), its logP (lipophilicity), and its solid-state characteristics (crystallinity). This data will inform the most appropriate formulation strategy.
-
Assess Permeability: Conduct an in vitro permeability assay, such as a Caco-2 cell monolayer assay, to understand if poor membrane transport is a contributing factor.
-
Evaluate Formulation Strategy: The initial dosing vehicle is critical. If a simple aqueous suspension is being used, it is likely that the drug is not dissolving sufficiently in the GI tract for absorption. Consider the formulation strategies detailed below.
-
Consider First-Pass Metabolism: this compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation. While formulation changes can sometimes mitigate this by altering absorption pathways, this is a separate issue from dissolution-limited absorption.
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound, and how does this guide formulation development?
A2: While the exact BCS class of this compound is not publicly documented, based on its complex heterocyclic structure, it is reasonable to hypothesize that it is a BCS Class II compound (low solubility, high permeability) or potentially a BCS Class IV compound (low solubility, low permeability).
-
If BCS Class II: The primary hurdle to oral absorption is the poor solubility and slow dissolution rate in the GI fluids. Formulation strategies should focus on enhancing the dissolution rate and maintaining the drug in a solubilized state.
-
If BCS Class IV: Both poor solubility and poor permeability are limiting factors. More advanced formulation strategies that can enhance solubility and also transiently improve membrane permeability may be required.
Q3: What are the recommended starting formulation strategies to improve the oral bioavailability of this compound in rats?
A3: For a likely BCS Class II or IV compound, the following formulation strategies are recommended, starting with the most common and progressing to more complex approaches:
-
Solid Dispersions: This is a robust technique for improving the dissolution rate of poorly soluble drugs by dispersing the drug in a hydrophilic polymer matrix at a molecular level, thereby creating an amorphous solid dispersion.[1][2][3]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media, such as the GI fluids. This nanoemulsion provides a large surface area for drug absorption and can bypass the dissolution step.[4][5][6]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)
-
Dichloromethane (DCM) or a suitable organic solvent in which both this compound and the polymer are soluble
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Preparation of Drug-Polymer Solution:
-
Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in various ratios (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components in a minimal amount of a suitable organic solvent (e.g., DCM) in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
-
Post-Processing:
-
Scrape the solid film from the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
-
Characterization:
-
Perform in vitro dissolution studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Characterize the solid state of the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound within the polymer matrix.
-
Protocol 2: Formulation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To develop a SNEDDS formulation for this compound to improve its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Oleic acid)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select an oil, surfactant, and co-surfactant.
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) in different ratios (e.g., 1:1, 2:1, 3:1, 4:1 w/w).
-
For each Smix ratio, mix with the oil at various ratios (e.g., from 9:1 to 1:9 w/w).
-
Titrate each mixture with water and observe the formation of nanoemulsions to identify the self-nanoemulsifying region.
-
-
Preparation of this compound-Loaded SNEDDS:
-
Select an optimal formulation from the ternary phase diagram that forms a stable nanoemulsion.
-
Dissolve the required amount of this compound in the oil phase with gentle heating if necessary.
-
Add the surfactant and co-surfactant to the oily solution and mix thoroughly using a vortex mixer until a clear, homogenous liquid is formed.
-
-
Characterization:
-
Self-Emulsification Assessment: Add 1 mL of the SNEDDS formulation to 250 mL of water in a beaker with gentle stirring. Observe the time it takes to form a clear or slightly bluish-white nanoemulsion.
-
Droplet Size and Zeta Potential: Dilute the formed nanoemulsion with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method in SIF.
-
Data Presentation
The following tables present hypothetical pharmacokinetic data in rats, illustrating the expected improvement in oral bioavailability of this compound when formulated as a solid dispersion or a SNEDDS compared to a simple aqueous suspension.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 45 | 2.0 ± 0.5 | 600 ± 180 | 100 (Reference) |
| Solid Dispersion (1:4 Drug:PVP K30) | 750 ± 150 | 1.0 ± 0.25 | 3300 ± 600 | 550 |
| SNEDDS | 1200 ± 250 | 0.75 ± 0.25 | 5400 ± 950 | 900 |
Data are presented as mean ± standard deviation (n=6 rats per group).
Mandatory Visualizations
Experimental Workflow Diagrams
Logical Relationship Diagram
References
- 1. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2- f], [2,3- g], [2,3- f], and [2,3- e]Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and analgesic activity of this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing gastrointestinal side effects of Pemedolac in chronic studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the gastrointestinal (GI) side effects of Pemedolac in chronic studies. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the known gastrointestinal side effects of this compound from preclinical studies?
A1: Preclinical data for this compound indicate a potential for gastric irritation.[1] Early studies in rats established its ulcerogenic potential, providing a baseline for its gastrointestinal safety profile.[1] Like other nonsteroidal anti-inflammatory drugs (NSAIDs), this compound's GI side effects are likely not limited to the stomach and may include damage to the small and large intestines, especially in long-term use.[2][3]
Q2: What is the primary mechanism by which this compound is thought to cause gastrointestinal damage?
A2: this compound is a non-narcotic analgesic that is thought to function similarly to traditional NSAIDs.[1] The primary mechanism for GI damage from NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which leads to a deficiency in prostaglandins that are crucial for maintaining the integrity of the gastrointestinal mucosa.[4][5][6][7] This can result in reduced mucus and bicarbonate secretion, decreased mucosal blood flow, and an increased susceptibility to injury.[4][8]
Q3: Are there different types of gastrointestinal injury to be aware of during chronic this compound studies?
A3: Yes, researchers should monitor for both upper and lower gastrointestinal complications. Upper GI effects, or "gastropathy," include dyspepsia, gastritis, and peptic ulcers in the stomach and duodenum.[9] Lower GI effects, or "enteropathy," can manifest as increased intestinal permeability, inflammation, erosions, ulcers, and in severe cases, bleeding, perforation, or the formation of strictures in the small and large intestines.[2][3][10] It's important to note that the mechanisms and effective preventative strategies for gastropathy and enteropathy can differ.[11]
Q4: Can co-administration of other drugs help mitigate this compound-induced GI side effects?
A4: Several classes of drugs have been used to prevent NSAID-induced GI damage and may be relevant for this compound studies. Proton pump inhibitors (PPIs) are effective in preventing upper GI issues but may not protect, and could potentially worsen, NSAID-induced damage in the small intestine.[11][12] Misoprostol, a synthetic prostaglandin analog, has shown protective effects in both the upper and lower GI tract, though its use can be limited by side effects.[13][14] Other mucoprotective agents like rebamipide are also being investigated.[12][14]
Q5: How does the formulation of this compound impact its gastrointestinal safety profile?
A5: While specific data on this compound formulations is not available, novel formulation strategies for NSAIDs aim to reduce GI toxicity. These include creating nitric oxide-releasing or hydrogen sulfide-releasing derivatives, which may help preserve mucosal defense mechanisms.[9][15] Researchers developing new this compound formulations should consider these approaches to enhance its GI safety.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased incidence of gastric ulcers in animal models. | Inhibition of COX-1 by this compound leading to prostaglandin depletion in the gastric mucosa.[5][6] | Consider co-administration with a proton pump inhibitor (e.g., omeprazole) or a prostaglandin analog (e.g., misoprostol). Evaluate a lower dose of this compound or a different dosing schedule. |
| Signs of small intestine injury (e.g., inflammation, occult blood in stool) without significant gastric damage. | This compound-induced enteropathy, potentially exacerbated by enterohepatic recirculation or alterations in gut microbiota.[3][11] | Evaluate co-administration with misoprostol or a mucoprotective agent like rebamipide.[12][14] Consider the use of specific antibiotics to modulate gut flora as an experimental approach.[14] |
| Animal models show signs of GI distress (e.g., weight loss, diarrhea) early in the chronic study. | The current dose of this compound may be too high for long-term administration, leading to acute GI toxicity. | Review the dose-response relationship from acute toxicity studies. Implement a dose de-escalation study to find a maximum tolerated dose for chronic administration. |
| High variability in GI side effects between individual animals. | Differences in individual susceptibility, gut microbiome, or underlying health status of the animals. | Ensure a homogenous and healthy animal population. Increase the number of animals per group to improve statistical power. |
Quantitative Data
The following table summarizes the available preclinical data on the ulcerogenic potential of this compound in rats. This data can serve as a benchmark for designing chronic toxicity studies.
| Study Type | Species | Parameter | Dose | Reference |
| Acute Toxicity | Rat | UD50 (Ulcerogenic Dose 50%) | 107 mg/kg p.o. | [1] |
| Subacute Toxicity | Rat | UD50 (Ulcerogenic Dose 50%) | 140 mg/kg/day p.o. | [1] |
Experimental Protocols
Protocol 1: Assessment of Gastric Ulceration in a Chronic Rat Model
-
Animal Model: Male Wistar rats (200-250g).
-
Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
This compound (at three dose levels, e.g., 10, 30, 100 mg/kg/day)
-
Positive Control (e.g., Indomethacin 10 mg/kg/day)
-
This compound (highest dose) + Protective Agent (e.g., Omeprazole 20 mg/kg/day)
-
-
Dosing: Oral gavage, once daily for 28 days.
-
Monitoring: Daily clinical observations (body weight, food/water intake, fecal consistency). Fecal occult blood testing weekly.[16][17]
-
Endpoint Analysis (Day 29):
-
Euthanize animals and collect stomachs.
-
Open the stomach along the greater curvature and rinse with saline.
-
Score gastric lesions based on number and severity (e.g., 0 = no lesions, 1 = hyperemia, 2 = small erosions, 3 = severe erosions, 4 = perforations).
-
Collect gastric tissue for histological analysis (H&E staining) and measurement of prostaglandin E2 (PGE2) levels via ELISA.
-
Protocol 2: Evaluation of Small Intestinal Injury in a Chronic Mouse Model
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Vehicle Control
-
This compound (at selected dose based on pilot studies)
-
This compound + Protective Agent (e.g., Rebamipide 100 mg/kg/day)
-
-
Dosing: Oral gavage, once daily for 14 days.
-
Monitoring: Daily clinical observations. Intestinal permeability can be assessed on day 13 by oral administration of FITC-dextran and subsequent measurement of fluorescence in serum.
-
Endpoint Analysis (Day 15):
-
Euthanize animals and collect the small intestine.
-
Score macroscopic damage (e.g., inflammation, ulcers).
-
Collect intestinal tissue for histological analysis and measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Analyze gut microbiota composition from cecal contents via 16S rRNA sequencing.
-
Visualizations
Caption: this compound's Mechanism of GI Toxicity and Therapeutic Action.
Caption: Workflow for Preclinical Assessment of this compound's GI Safety.
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and prevention of NSAID-induced enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-steroidal anti-inflammatory drug-induced enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of prostaglandins in gastroduodenal mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Mucosal defense and repair. Role of prostaglandins in the stomach and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of endogenous prostaglandins in gastric secretion and mucosal defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and Prevention of NSAID-Induced Enteropathy [sites.ualberta.ca]
- 11. NSAID gastropathy and enteropathy: distinct pathogenesis likely necessitates distinct prevention strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of Anti-Inflammatory Drug-Induced Gastrointestinal Injury: Focus on Prevention of Small Intestinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in NSAIDs-Induced Enteropathy Therapeutics: New Options, New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential Strategies in the Prevention of Nonsteroidal Anti-inflammatory Drugs-Associated Adverse Effects in the Lower Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Nonsteroidal anti-inflammatory drugs. Proposed guidelines for monitoring toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pemedolac and Naproxen in Preclinical Arthritis Models
For Immediate Release
This publication provides a detailed comparison of the efficacy of Pemedolac and the widely-used nonsteroidal anti-inflammatory drug (NSAID), naproxen, in preclinical models of arthritis. This guide is intended for researchers, scientists, and professionals in the field of drug development to offer insights into the pharmacological profiles of these two analgesic and anti-inflammatory agents.
Executive Summary
This compound is a potent, long-acting, non-narcotic analgesic that demonstrates a significant separation between its analgesic and anti-inflammatory activities. Unlike traditional NSAIDs such as naproxen, this compound exerts its pain-relieving effects at doses markedly lower than those required for an anti-inflammatory response or those that cause gastric irritation. Naproxen, a non-selective cyclooxygenase (COX) inhibitor, is a well-established NSAID with proven analgesic, anti-inflammatory, and antipyretic properties. This guide presents available preclinical data for both compounds, highlighting their distinct mechanisms and efficacy in models of inflammatory pain and arthritis.
Mechanism of Action
This compound: The precise mechanism of action for this compound is not fully elucidated, but it is known to differ from opioid analgesics. Its effects are not antagonized by naloxone, and it does not induce tolerance upon repeated administration[1]. However, its active eutomer, PEM-420, has been shown to inhibit the production of prostaglandins PGI2 and PGE2, suggesting an interaction with the cyclooxygenase (COX) pathway, similar to NSAIDs[2]. This indicates that while its primary therapeutic effect at low doses is analgesic, it does possess anti-inflammatory properties at higher concentrations.
Naproxen: As a non-selective NSAID, naproxen exerts its therapeutic effects by inhibiting both COX-1 and COX-2 enzymes[3][4][5]. The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects by reducing the synthesis of prostaglandins that mediate pain, fever, and inflammation[5][6]. The concurrent inhibition of the constitutively expressed COX-1 enzyme is associated with the common side effects of naproxen, such as gastrointestinal upset and an increased risk of bleeding[3][6].
References
- 1. Efficacy and safety of various anti-rheumatic treatments for patients with rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic activities of PEM-420, the active eutomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and analgesic activity of this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VARIOUS TECHNIQUES FOR THE EVALUATION OF ANTI ARTHRITIC ACTIVITY IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pemetrexed ameliorates experimental arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pemedolac's Non-Narcotic Mechanism: A Comparative Guide to the Naloxone Challenge
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the non-narcotic mechanism of the analgesic drug Pemedolac, utilizing the established naloxone challenge protocol. By comparing the expected outcomes of this compound with those of a classic opioid analgesic, this document offers a clear, data-driven approach to differentiating their mechanisms of action at the receptor level.
Introduction to this compound and the Naloxone Challenge
This compound is a non-narcotic analgesic agent.[1] Its mechanism of action is understood to be distinct from that of opioid analgesics. Unlike opioids, which exert their effects by binding to opioid receptors, this compound's analgesic properties are not antagonized by naloxone, a potent opioid receptor antagonist.[1] This lack of antagonism strongly indicates that this compound does not derive its analgesic efficacy from direct interaction with the opioid system.
The naloxone challenge is a critical experimental procedure in pharmacology used to determine whether a drug's effects are mediated by opioid receptors. Naloxone competitively binds to opioid receptors, displacing opioid agonists and reversing their effects. If a drug's analgesic effect is diminished or abolished by the administration of naloxone, it is concluded that the drug acts as an opioid agonist. Conversely, if naloxone has no impact on the drug's analgesic activity, a non-opioid mechanism is inferred.
Comparative Signaling Pathways
To understand the basis of the naloxone challenge, it is essential to visualize the distinct signaling pathways of opioid and non-opioid analgesics.
Opioid Analgesic Signaling Pathway
Opioid analgesics bind to G-protein coupled receptors (GPCRs), primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors.[2][3][4] This binding initiates a signaling cascade that leads to the inhibition of neuronal activity and a reduction in pain transmission.
This compound's Non-Narcotic Signaling Pathway
This compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), is believed to exert its analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.[5] This inhibition reduces the production of prostaglandins, which are key mediators of pain and inflammation.
Experimental Protocol: Naloxone Challenge in a Rodent Model
This section outlines a representative experimental protocol for a naloxone challenge to compare the effects on analgesia induced by an opioid (morphine) and a non-narcotic analgesic (this compound). The hot-plate test is a common method for assessing thermal pain sensitivity in rodents.
Experimental Workflow
Detailed Methodology
-
Animals: Male Sprague-Dawley rats (200-250 g) are to be used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Apparatus: A standard hot-plate analgesiometer set to a constant temperature (e.g., 55 ± 0.5°C) is required.
-
Procedure:
-
Acclimation: Rats are habituated to the experimental room and handling for at least 3 days prior to testing.
-
Baseline Latency: Each rat is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping) is recorded. This is the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration:
-
Group 1 (Opioid Control): Administer Morphine (e.g., 5 mg/kg, subcutaneous).
-
Group 2 (Test Compound): Administer this compound (effective analgesic dose, oral or subcutaneous).
-
Group 3 (Vehicle Control): Administer a corresponding volume of saline.
-
-
Post-Drug Latency: At the time of peak analgesic effect for each drug (e.g., 30 minutes for morphine), the hot-plate test is repeated to determine the post-drug latency.
-
Naloxone Challenge: Immediately following the post-drug latency measurement, administer naloxone (e.g., 1 mg/kg, subcutaneous) to all groups.
-
Post-Naloxone Latency: 15 minutes after naloxone administration, the hot-plate test is performed again to measure the post-naloxone latency.
-
-
Data Analysis: The data are typically expressed as the mean latency time (in seconds) ± standard error of the mean (SEM). Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.
Data Presentation and Expected Outcomes
The following tables summarize the expected quantitative data from a naloxone challenge experiment, comparing a typical opioid analgesic (Morphine) with a non-narcotic analgesic (this compound).
Table 1: Hot-Plate Latency Times (Seconds) - Morphine (Opioid)
| Treatment Group | Baseline Latency (s) | Post-Drug Latency (s) | Post-Naloxone Latency (s) |
| Saline + Saline | 8.5 ± 0.7 | 8.8 ± 0.9 | 8.6 ± 0.8 |
| Morphine + Saline | 8.7 ± 0.6 | 25.2 ± 2.1 | 24.8 ± 2.3 |
| Morphine + Naloxone | 8.6 ± 0.8 | 24.9 ± 1.9* | 9.1 ± 0.7** |
* p < 0.01 compared to baseline. ** p < 0.01 compared to Morphine + Saline post-drug.
Table 2: Hot-Plate Latency Times (Seconds) - this compound (Non-Narcotic)
| Treatment Group | Baseline Latency (s) | Post-Drug Latency (s) | Post-Naloxone Latency (s) |
| Saline + Saline | 8.4 ± 0.6 | 8.7 ± 0.8 | 8.5 ± 0.7 |
| This compound + Saline | 8.6 ± 0.7 | 18.5 ± 1.5 | 18.2 ± 1.6 |
| This compound + Naloxone | 8.5 ± 0.5 | 18.8 ± 1.7 | 18.6 ± 1.8 |
* p < 0.05 compared to baseline.
Interpretation of Expected Results:
-
Morphine Group: A significant increase in pain threshold (latency) is observed after morphine administration. This analgesic effect is expected to be completely reversed by naloxone, with the post-naloxone latency returning to near-baseline levels.
-
This compound Group: this compound is expected to produce a significant analgesic effect, as indicated by the increased post-drug latency. Critically, the administration of naloxone should have no effect on this analgesia, with the post-naloxone latency remaining significantly elevated above baseline.
Conclusion
The naloxone challenge provides a definitive method for confirming the non-narcotic mechanism of this compound. The expected lack of reversal of this compound-induced analgesia by naloxone, in stark contrast to the complete reversal of morphine's effects, offers robust evidence that this compound does not interact with the opioid receptor system to produce its analgesic properties. This experimental approach is fundamental for the clear classification and understanding of novel analgesic compounds in drug development.
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pemedolac and Selective COX-2 Inhibitors: A Comparative Analysis for Neuropathic Pain
A Head-to-Head Comparison Remains Elusive, Demanding an Indirect Analysis for Researchers and Drug Development Professionals.
The quest for effective and safe analgesics for neuropathic pain is a cornerstone of modern pharmacology. While selective cyclooxygenase-2 (COX-2) inhibitors have been investigated for this indication with mixed results, the potential of older, potent analgesics like pemedolac in this context is less understood. A direct comparative analysis of this compound versus selective COX-2 inhibitors in neuropathic pain is hampered by a lack of head-to-head preclinical or clinical studies. This compound, a non-narcotic analgesic developed in the late 1980s, demonstrated significant analgesic and anti-inflammatory properties with a notably improved gastric safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). However, its development predates the widespread understanding of COX isoenzymes, and its specific mechanism of action regarding COX-1/COX-2 selectivity has not been extensively reported in the available literature.
This guide, therefore, presents an indirect comparison based on existing data for each class of compounds, providing researchers, scientists, and drug development professionals with a structured overview of their respective preclinical and clinical profiles.
Quantitative Data Summary
Due to the absence of direct comparative studies, the following tables summarize the available quantitative data for this compound in models of inflammatory and chemically-induced pain and for selective COX-2 inhibitors in models of neuropathic pain.
Table 1: Preclinical Efficacy of this compound in Analgesic and Anti-inflammatory Models
| Experimental Model | Species | Endpoint | This compound ED₅₀ (mg/kg, p.o.) | Reference NSAID ED₅₀ (mg/kg, p.o.) |
| Phenylbenzoquinone-induced writhing | Mouse | Inhibition of writhing | 0.80 (PEM-420, active isomer) | - |
| Acetic acid-induced writhing | Mouse | Inhibition of writhing | 0.92 (PEM-420, active isomer) | - |
| Acetylcholine-induced writhing | Mouse | Inhibition of writhing | 0.075 (PEM-420, active isomer) | - |
| Acetic acid-induced writhing | Rat | Inhibition of writhing | 8.4 (PEM-420, active isomer) | - |
| Randall-Selitto test (yeast-inflamed paw) | Rat | Increased pain threshold | 0.55 (PEM-420, active isomer) | - |
| Carrageenan-induced paw edema | Rat | Reduction of edema | ~100 | Indomethacin: <10 |
| Gastric Ulceration (UD₅₀, mg/kg, p.o.) | Rat | 50% ulcerogenic dose | Acute: 107, Subacute: ~140 | Indomethacin: ~10 |
Data for this compound is primarily from studies on its active isomer, PEM-420.[1]
Table 2: Efficacy of Selective COX-2 Inhibitors in Neuropathic Pain Models
| Drug | Animal Model | Species | Dose (mg/kg) | Effect on Neuropathic Pain Behavior |
| Rofecoxib | Chronic Constriction Injury (CCI) | Rat | 1, 3, or 10 (chronic admin.) | No significant attenuation of hypersensitivity.[2] |
| Rofecoxib | Spared Nerve Injury (SNI) | Rat | 1 and 3.2 | Failed to modify the development of allodynia and hyperalgesia. |
| Celecoxib | Chronic Low Back Pain (Clinical) | Human | 200 mg/day | Effective in reducing pain, with greater efficacy when combined with pregabalin.[3] |
| Etoricoxib | Neuropathic Pain (Clinical) | Human | 90 mg/day | Investigated for efficacy in patients with and without peripheral hyperalgesia.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound and selective COX-2 inhibitors.
This compound: Acetic Acid-Induced Writhing Test (Mouse)
This assay assesses the efficacy of analgesics against visceral pain.
-
Animals: Male Swiss-Webster mice are used.
-
Drug Administration: this compound or its active isomer, PEM-420, is administered orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Induction of Writhing: 30 minutes after drug administration, a 0.6% solution of acetic acid is injected intraperitoneally (i.p.).
-
Observation: Immediately after the acetic acid injection, mice are placed in individual observation chambers. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ED₅₀ (the dose that produces 50% inhibition of writhing) is then determined.[1]
Selective COX-2 Inhibitors: Chronic Constriction Injury (CCI) Model of Neuropathic Pain (Rat)
The CCI model is a widely used animal model of peripheral neuropathic pain.
-
Animals: Male Wistar rats are used.
-
Surgical Procedure:
-
Animals are anesthetized with an appropriate anesthetic agent.
-
The common sciatic nerve is exposed at the level of the mid-thigh.
-
Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they elicit a brief twitch in the respective hind limb.
-
The incision is then closed in layers.
-
-
Drug Administration: A selective COX-2 inhibitor (e.g., rofecoxib) or vehicle is administered, for example, daily for 7 days, starting 2 hours before the nerve injury.[2]
-
Behavioral Testing (Mechanical Allodynia):
-
Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments.
-
Rats are placed in individual Plexiglas chambers on an elevated mesh floor.
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold (PWT) is determined as the filament stiffness that elicits a paw withdrawal response.
-
-
Data Analysis: The PWT is measured at baseline and at various time points after surgery. The effect of the drug is determined by comparing the PWT of the drug-treated group to the vehicle-treated group.[2]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding.
References
- 1. Analgesic activities of PEM-420, the active eutomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of naproxen and rofecoxib on the development of hypersensitivity following nerve injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pregabalin, celecoxib, and their combination for treatment of chronic low-back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Etoricoxib on Peripheral Hyperalgesia [ctv.veeva.com]
Pemedolac: A Comparative Analysis of Analgesic Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the analgesic effects of Pemedolac in various preclinical pain models. This compound, a non-narcotic analgesic, has demonstrated significant potency in animal studies.[1][2] This document presents a comparative analysis of this compound against other common non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies.
Comparative Analgesic Potency
The analgesic efficacy of this compound and its active eutomer, PEM-420, has been evaluated in several rodent models of pain. The following tables summarize the median effective dose (ED50) values of this compound and comparator NSAIDs in these models. Lower ED50 values indicate higher analgesic potency.
Table 1: Analgesic Potency (ED50, mg/kg, p.o.) in Chemically-Induced Writhing Models in Mice
| Compound | Acetic Acid Writhing | Phenylbenzoquinone (PBQ) Writhing | Acetylcholine-Induced Writhing |
| This compound | - | <2.0[2] | - |
| PEM-420 (active isomer) | 0.92[3] | 0.80[3] | 0.075[3] |
| Indomethacin | ~1-5 | 19.0 | - |
| Naproxen | ~5-15 | 24.1 | - |
| Ibuprofen | ~10-30 | 82.2 | - |
| Aspirin | ~20-150 | 182.0 | - |
Note: ED50 values for comparator NSAIDs are compiled from various sources and may not be from direct head-to-head studies with this compound under identical conditions.
Table 2: Analgesic Potency (ED50, mg/kg, p.o.) in the Randall-Selitto (Paw Pressure) Test in Rats
| Compound | ED50 (mg/kg, p.o.) |
| This compound | <2.0[2] |
| PEM-420 (active isomer) | 0.55[3] |
| Indomethacin | ~1-5 |
| Naproxen | ~5-10 |
| Ibuprofen | ~10-40 |
Note: ED50 values for comparator NSAIDs are approximate ranges based on historical data in this model.
A key finding is the significant separation between the analgesic and anti-inflammatory doses of this compound. While exhibiting potent analgesic effects at doses of 2.0 mg/kg or less, its anti-inflammatory activity, as measured in the carrageenan paw edema test, has an ED50 of approximately 100 mg/kg.[2] This represents a separation of at least 50-fold, a wider margin than observed with reference NSAIDs like piroxicam, indomethacin, naproxen, and ibuprofen, where analgesic and anti-inflammatory doses are more closely aligned.[2] Furthermore, this compound demonstrates a low ulcerogenic potential.[2][3]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
This compound, like other NSAIDs, is understood to exert its analgesic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins. Prostaglandins are key mediators of pain and inflammation. The specific selectivity of this compound for the two main isoforms, COX-1 and COX-2, is a crucial factor in its efficacy and side-effect profile. While detailed public data on the specific COX-1/COX-2 inhibition ratio for this compound is limited, its separation of analgesic and anti-inflammatory effects suggests a potentially unique interaction with the COX pathway.
Below is a diagram illustrating the general mechanism of action for NSAIDs on the COX pathway.
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2 enzymes.
Experimental Protocols
Detailed methodologies for the key preclinical pain models used to evaluate this compound are provided below.
Acetic Acid-Induced Writhing Test (Mice)
This model assesses visceral pain by inducing a characteristic writhing response.
-
Animals: Male albino mice (20-30 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Mice are randomly divided into groups (n=5-10 per group). The control group receives the vehicle, the standard group receives a reference NSAID (e.g., indomethacin), and the test groups receive varying doses of this compound orally (p.o.).
-
Induction of Writhing: 30-60 minutes after drug administration, 0.6-1% acetic acid solution (10 mL/kg) is injected intraperitoneally (i.p.).
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) is counted for a period of 10-20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 is then determined using a dose-response curve.
Phenylbenzoquinone (PBQ)-Induced Writhing Test (Mice)
This is another model of chemically-induced visceral pain.
-
Animals and Acclimatization: As described for the acetic acid writhing test.
-
Grouping and Administration: Similar to the acetic acid writhing test, with this compound and reference drugs administered orally.
-
Induction of Writhing: 30-60 minutes post-drug administration, a 0.02% solution of PBQ in 5% ethanol/distilled water (10 mL/kg) is injected i.p.
-
Observation: 5 minutes after PBQ injection, the number of writhes is counted for a 5-10 minute period.
-
Data Analysis: The percentage of analgesic protection is calculated, and the ED50 is determined.
Randall-Selitto (Paw Pressure) Test (Rats)
This model evaluates inflammatory pain by measuring the pain threshold to a mechanical stimulus.
-
Animals: Male or female rats (150-250 g) are used.
-
Induction of Inflammation: A local inflammation is induced by injecting 0.1 mL of a 1% carrageenan suspension or brewer's yeast into the plantar surface of one hind paw.
-
Grouping and Administration: Rats are randomly assigned to groups. This compound or a reference drug is administered orally at various doses, typically 2-3 hours after the induction of inflammation.
-
Pain Threshold Measurement: At a set time after drug administration, a mechanical pressure is applied to the inflamed paw using an analgesy-meter. The pressure is gradually increased until the rat exhibits a pain response (e.g., withdrawal of the paw, vocalization). The pressure at which this response occurs is recorded as the pain threshold.
-
Data Analysis: The increase in pain threshold for each treated group is compared to the control group, and the ED50 is calculated.
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical analgesic study.
Caption: A typical workflow for preclinical analgesic efficacy testing in rodents.
References
A Comparative Analysis of the Anti-inflammatory Activity of Pemedolac and Piroxicam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Pemedolac and Piroxicam, focusing on their mechanisms of action and efficacy in established preclinical models. The information presented herein is intended to support research and development efforts in the field of inflammatory and pain therapeutics.
Executive Summary
This compound and Piroxicam are both nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes. However, they exhibit distinct profiles in terms of their anti-inflammatory potency. Piroxicam is a well-established, potent anti-inflammatory agent. In contrast, this compound is characterized as a potent analgesic with notably weaker anti-inflammatory activity. This key difference is reflected in the doses required to achieve anti-inflammatory effects in preclinical models.
Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action for both this compound and Piroxicam is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
Piroxicam is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1] Some studies suggest it has a slight preferential activity towards COX-1. The IC50 values, the concentration of the drug required to inhibit 50% of the enzyme's activity, highlight this characteristic.
This compound is also classified as a COX inhibitor.[2] While it is recognized for its potent analgesic effects at low doses, its anti-inflammatory actions are observed at significantly higher concentrations.[3]
Signaling Pathway of COX Inhibition
The inhibition of COX enzymes by NSAIDs like this compound and Piroxicam disrupts the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response.
Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and Piroxicam has been evaluated in the carrageenan-induced paw edema model in rats, a standard and widely used assay for acute inflammation.
| Drug | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Carrageenan-induced paw edema (Rat) | Oral (p.o.) | ~100 | [3] |
| Piroxicam | Carrageenan-induced paw edema (Rat) | Oral (p.o.) | 7.6 | [4] |
ED50: The dose of a drug that produces 50% of its maximum effect.
The data clearly indicates that Piroxicam is significantly more potent as an anti-inflammatory agent than this compound in this model, requiring a substantially lower dose to achieve a comparable effect.
Cyclooxygenase Inhibition Profile
The in vitro inhibitory activity of Piroxicam against COX-1 and COX-2 provides further insight into its mechanism.
| Drug | Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Piroxicam | COX-1 | 0.76 | 0.08 | |
| COX-2 | 8.99 | |||
| COX-1 | 3.57 | ~0.12 | [5] | |
| COX-2 | 4.4 | [5] |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely accepted model is used to assess the acute anti-inflammatory activity of pharmacological agents.
Methodology in Detail:
-
Animal Selection and Acclimatization: Male Wistar rats are typically used and allowed to acclimatize to the laboratory conditions.
-
Fasting: Animals are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compounds (this compound or Piroxicam) or the vehicle (control) are administered orally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of swelling is calculated as the difference between the paw volume at each time point and the initial baseline volume. The percentage of inhibition of edema by the drug is calculated by comparing the swelling in the treated group with the control group. The ED50 is then determined from the dose-response curve.
Conclusion
The available experimental data demonstrates a clear distinction between the anti-inflammatory profiles of this compound and Piroxicam. Piroxicam is a potent, non-selective COX inhibitor with significant anti-inflammatory activity at low doses. This compound, while also a COX inhibitor, exhibits potent analgesic properties at doses that are substantially lower than those required for a significant anti-inflammatory effect, indicating a weaker anti-inflammatory profile. This comparative guide highlights the importance of considering the desired therapeutic outcome—analgesia versus anti-inflammation—when evaluating and developing NSAIDs. Further studies to elucidate the precise COX-1/COX-2 selectivity of this compound would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pemedolac's Potency Against Novel Non-Opioid Analgesics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical potency of Pemedolac, a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties, against several classes of novel non-opioid analgesics. The information presented is intended to offer a quantitative and mechanistic framework for researchers and professionals engaged in the discovery and development of next-generation pain therapeutics.
Comparative Potency of Non-Opioid Analgesics
The following table summarizes the preclinical potency of this compound and representative novel non-opioid analgesics. It is important to note that the data are derived from various animal models of pain, and direct head-to-head comparisons are limited. The effective dose 50 (ED50) is a measure of the dose of a drug that produces a therapeutic effect in 50% of the population.
| Drug/Drug Class | Mechanism of Action | Animal Model | Assay | Route of Administration | Potency (ED50) |
| This compound | Cyclooxygenase (COX) Inhibitor | Mouse | Acetic Acid-Induced Writhing | Oral (p.o.) | 0.80 mg/kg[1] |
| Rat | Randall-Selitto Paw Pressure | Oral (p.o.) | 0.55 mg/kg[1] | ||
| Nav1.8 Blockers | Selective Sodium Channel Blocker | Rat | Capsaicin-Induced Nocifensive Behavior | Not Specified | Effective at ≥ 1 mg/kg (MSD199) |
| Rat | Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia | Intraperitoneal (i.p.) | 41 mg/kg (A-803467) | ||
| NGF Antibodies | Nerve Growth Factor (NGF) Neutralization | Various preclinical models of osteoarthritis | Not applicable | Not applicable | Efficacy demonstrated, but specific ED50 in writhing or Randall-Selitto tests not readily available in reviewed literature. Development of Tanezumab was halted due to safety concerns.[2] |
| TRPV1 Antagonists | Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonist | Rat | Spinal Nerve Ligation Model | Oral (p.o.) | 0.26 mg/kg (AS1928370)[3] |
| Adenosine Pathway Modulators | Adenosine Kinase Inhibitor (Increases Adenosine) | Rat | Carrageenan-Induced Thermal Hyperalgesia | Oral (p.o.) | 1 µmol/kg (A-286501)[4] |
Experimental Protocols
Detailed methodologies for the key preclinical pain assays cited in this guide are provided below. These models are standard in the field for assessing the efficacy of analgesic compounds.
Acetic Acid-Induced Writhing Test
This is a model of visceral pain used to evaluate peripherally acting analgesics.
-
Procedure:
-
Animals are divided into control and treatment groups.[5][6][7]
-
The test compound (e.g., this compound) or vehicle is administered, usually orally or intraperitoneally, at a predetermined time before the induction of writhing.[5][6][7]
-
A solution of acetic acid (commonly 0.6-1% in saline) is injected intraperitoneally to induce a pain response.[5][6][7]
-
Following the acetic acid injection, each animal is placed in an individual observation chamber.[6]
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, typically 15-20 minutes.[5][7]
-
-
Data Analysis: The analgesic effect is quantified as the percentage of inhibition of writhing in the treated groups compared to the vehicle-treated control group. The ED50 is then calculated from the dose-response curve.
Randall-Selitto Paw Pressure Test
This test is a model of inflammatory pain that measures the threshold of an animal's response to a mechanical stimulus.
-
Animals: Rats are commonly used for this assay.[8]
-
Procedure:
-
Inflammation is induced in one hind paw of the rat, typically by injecting a phlogistic agent like carrageenan or yeast suspension.
-
At a specific time after the induction of inflammation, the test compound or vehicle is administered.
-
The Randall-Selitto device applies a continuously increasing mechanical pressure to the inflamed paw.[8]
-
The pressure at which the rat withdraws its paw or vocalizes is recorded as the pain threshold.[8]
-
A cut-off pressure is established to prevent tissue damage.
-
-
Data Analysis: The increase in pain threshold in the drug-treated groups compared to the control group indicates analgesic activity. The ED50 is determined from the dose-response data.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound and the novel non-opioid analgesics discussed.
References
- 1. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 3. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NERVE GROWTH FACTOR (NGF) BLOCKADE FOR THE MANAGEMENT OF OSTEOARTHRITIS PAIN: WHAT CAN WE LEARN FROM CLINICAL TRIALS AND PRECLINICAL MODELS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel anti-NGF PEGylated Fab’ provides analgesia with lower risk of adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nerve growth factor antibody for the treatment of osteoarthritis pain and chronic low-back pain: mechanism of action in the context of efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Pemedolac in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Pemedolac is paramount to laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, a potent analgesic compound used in research.
While specific regulations may vary by institution and locality, the following step-by-step guidance, rooted in established laboratory safety protocols, offers a framework for the safe handling and disposal of this compound waste. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific requirements before proceeding with any disposal.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to conduct a thorough hazard assessment. As a potent pharmacological compound, appropriate PPE must be worn at all times to minimize exposure.
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
II. Waste Segregation and Collection
Proper segregation of this compound waste is the first and most critical step in the disposal process. Never mix this compound waste with general laboratory or non-hazardous waste.
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. The container should be made of a material compatible with the waste form (e.g., solid, liquid in a specific solvent).
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name "this compound," the concentration, and the date accumulation started.
-
Waste Streams:
-
Solid Waste: This includes unused or expired this compound powder, contaminated consumables such as weigh boats, pipette tips, and contaminated PPE.
-
Liquid Waste: This includes solutions containing this compound, solvents used to dissolve this compound, and any rinsate from cleaning contaminated glassware. Halogenated and non-halogenated solvent waste streams should be collected separately if required by your institution.[1]
-
III. Disposal Procedures
The following procedures outline the recommended steps for the disposal of different forms of this compound waste.
A. Unused or Expired this compound (Pure Compound):
-
Do Not Discard in Trash or Drain: Pure this compound should never be disposed of in the regular trash or flushed down the drain.
-
Hazardous Waste Collection: Place the original container with the unused or expired this compound into the designated hazardous waste container for solids. If the original container is compromised, transfer the material in a fume hood to a new, appropriate container.
-
EHS Pick-up: Arrange for pick-up by your institution's EHS department for incineration by a licensed hazardous waste vendor.
B. Contaminated Solid Waste:
-
Collection: Place all disposables contaminated with this compound (e.g., gloves, wipes, bench paper, pipette tips) into the designated solid hazardous waste container.
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area within the laboratory.[2][3]
C. Liquid Waste Solutions:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated liquid hazardous waste container.
-
Organic Solvent Solutions: Collect all organic solvent solutions containing this compound in a separate, compatible liquid hazardous waste container. Be mindful of segregating halogenated and non-halogenated solvents if required by your facility.
-
Neutralization (If Permissible): In some cases, and only with explicit approval from EHS, dilute aqueous solutions may be neutralized before disposal. However, for a research compound like this compound, this is generally not recommended without specific guidance.
-
Avoid Drain Disposal: Do not pour any this compound-containing solutions down the sanitary sewer.[4]
IV. Decontamination of Glassware and Equipment
-
Rinsing: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove this compound residues.
-
Rinsate Collection: Collect the initial rinsate as hazardous liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your EHS department.
-
Cleaning: After decontamination, glassware can be washed using standard laboratory procedures.
Quantitative Data and Key Information Summary
| Parameter | Information | Source/Guideline |
| Waste Classification | Hazardous Chemical Waste | General Laboratory Safety Protocols |
| Primary Disposal Route | Incineration via licensed vendor | Institutional EHS Guidelines[5] |
| PPE Requirements | Nitrile gloves, safety glasses, lab coat | Standard Chemical Handling Procedures[6] |
| Solid Waste Container | Labeled, leak-proof, compatible container | Hazardous Waste Management Guidelines[3] |
| Liquid Waste Container | Labeled, leak-proof, compatible container | Hazardous Waste Management Guidelines[3] |
| Drain Disposal | Prohibited for this compound and its solutions | EPA and local regulations[4][7] |
| Trash Disposal | Prohibited for this compound and contaminated items | EPA and local regulations |
Experimental Protocols Cited
While no specific experimental protocols for this compound disposal were found, the procedures outlined above are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting, as detailed in guidelines from environmental safety agencies and research institutions.[2][3][6]
Visualized Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a research laboratory.
Caption: this compound Disposal Workflow Diagram.
References
- 1. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 2. odu.edu [odu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Ensuring the safe handling of chemicals [who.int]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling Pemedolac
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Pemedolac in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary barrier against exposure to potent compounds like this compound. The following PPE is mandatory when handling this compound in any form (solid powder or solution).
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination and both pairs every 30-60 minutes during continuous handling. |
| Body Protection | Disposable Gown | A disposable, solid-front gown with long sleeves and tight-fitting elastic cuffs is required to protect skin and clothing. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and aerosols. |
| Face Protection | Face Shield | A face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashes, such as during solution preparation or spill cleanup. |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is the minimum requirement when handling this compound powder outside of a containment enclosure. For procedures with a high potential for aerosolization, a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), may be necessary based on a risk assessment. |
Occupational Exposure and Quantitative Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to handle it as a potent compound. For context, the OEL for Aspirin, a common NSAID, is provided below. The goal should always be to minimize exposure to the lowest reasonably achievable level.
| Compound | OEL (Time-Weighted Average) | Organization |
| Aspirin | 5 mg/m³ | NIOSH (Recommended)[1] |
Experimental Protocols: Step-by-Step Guidance
The following protocols are generalized for common laboratory procedures involving potent compounds and should be adapted to specific experimental needs.
3.1. Preparation of a Stock Solution from Powder
This procedure should be performed within a certified chemical fume hood or a ventilated balance safety enclosure.
-
Preparation: Don all required PPE as specified in the table above. Prepare the work surface by covering it with a disposable absorbent bench liner.
-
Weighing:
-
Tare a clean, sealable container on an analytical balance.
-
Carefully transfer the required amount of this compound powder to the container using a clean spatula.
-
Close the container securely before removing it from the balance.
-
-
Solubilization:
-
In the fume hood, add the desired solvent to the container with the this compound powder.
-
Seal the container and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
-
Labeling and Storage:
-
Clearly label the container with the compound name, concentration, solvent, date, and your initials.
-
Store the solution according to the compound's stability requirements.
-
3.2. Dilution of Stock Solution
-
Preparation: Don all required PPE. Perform this procedure in a chemical fume hood.
-
Calculation: Determine the volume of the stock solution and diluent required to achieve the desired final concentration.
-
Dilution:
-
Using a calibrated pipette, transfer the calculated volume of the stock solution into a new, labeled container.
-
Add the calculated volume of the diluent to the new container.
-
Seal and mix the solution thoroughly.
-
-
Labeling: Label the new container with the compound name, final concentration, solvent, date, and your initials.
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of the compound, from receipt to disposal, is critical for safety and compliance.
4.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
4.2. Spill Management
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Secure: Restrict access to the spill area.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Containment:
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, cover with an absorbent material, working from the outside in.
-
-
Cleanup:
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Clean the spill area with a suitable deactivating agent (if known) or soap and water, followed by a rinse with water.
-
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
4.3. Disposal Plan
All waste contaminated with this compound must be handled as hazardous pharmaceutical waste.
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Needles and syringes used for administering this compound solutions must be disposed of in a designated sharps container for hazardous waste.
-
-
Waste Pickup:
-
Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled and sealed before pickup.
-
Safe Handling Workflow for this compound
The following diagram illustrates the key stages and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
